molecular formula C8H14N4 B6143294 1-(1H-imidazol-2-ylmethyl)piperazine CAS No. 1179943-93-1

1-(1H-imidazol-2-ylmethyl)piperazine

Cat. No.: B6143294
CAS No.: 1179943-93-1
M. Wt: 166.22 g/mol
InChI Key: GNZCODQFNKYDAL-UHFFFAOYSA-N
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Description

1-(1H-imidazol-2-ylmethyl)piperazine is a useful research compound. Its molecular formula is C8H14N4 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(1H-imidazol-2-ylmethyl)piperazine is 166.121846464 g/mol and the complexity rating of the compound is 133. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(1H-imidazol-2-ylmethyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1H-imidazol-2-ylmethyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(1H-imidazol-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-2-11-8(10-1)7-12-5-3-9-4-6-12/h1-2,9H,3-7H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZCODQFNKYDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure Elucidation of 1-(1H-imidazol-2-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural validation of 1-(1H-imidazol-2-ylmethyl)piperazine (C₈H₁₄N₄) presents a classic challenge in heterocyclic chemistry: distinguishing between regioisomers (2-substituted vs. 4-substituted imidazoles) and characterizing dynamic tautomeric systems.[1][2] This guide outlines a robust elucidation strategy utilizing High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Special emphasis is placed on overcoming the ambiguity caused by prototropic tautomerism within the imidazole ring, a phenomenon that frequently leads to misassignment in standard 1D NMR datasets.

Chemical Identity & Synthetic Context

Before initiating spectral analysis, understanding the synthetic origin is crucial for anticipating impurities and isomers.[2]

  • IUPAC Name: 1-(1H-imidazol-2-ylmethyl)piperazine[1][2]

  • Molecular Formula: C₈H₁₄N₄[2]

  • Exact Mass: 166.1218 Da

  • Key Structural Features:

    • Amphoteric Imidazole Ring: Capable of acting as both a hydrogen bond donor (NH) and acceptor (N:).[2]

    • Basic Piperazine Ring: Secondary amine functionality.[2]

    • Methylene Linker: Connects C2 of imidazole to N1 of piperazine.[2]

Synthetic Origin & Impurity Profiling

The target is typically synthesized via the nucleophilic attack of piperazine on 2-(chloromethyl)-1H-imidazole or through a Mannich-type reaction.[1][2]

  • Critical Isomer Risk: If the starting material was not regiospecifically controlled, the 4-isomer (1-(1H-imidazol-4-ylmethyl)piperazine) is the primary structural confounder.[1][2]

  • N-Alkylation Risk: Alkylation at the imidazole nitrogen (N1) rather than the C2-methyl group creates 1-(1H-imidazol-1-ylmethyl)piperazine , a "pseudo-aminal" structure that is chemically distinct but isomeric.[1][2]

Analytical Strategy: The Elucidation Workflow

The following workflow ensures a self-validating structural assignment.

ElucidationWorkflow Start Crude Material HRMS Step 1: HRMS (ESI+) Confirm Formula C8H14N4 Check [M+H]+ = 167.1290 Start->HRMS NMR_1D Step 2: 1H & 13C NMR (DMSO-d6) Identify Functional Groups Assess Purity HRMS->NMR_1D Tautomer_Check Decision Point: Are Imidazole H4/H5 Equivalent? NMR_1D->Tautomer_Check NMR_2D Step 3: 2D NMR (HSQC, HMBC) Establish Connectivity Tautomer_Check->NMR_2D Yes (Fast Exchange) Tautomer_Check->NMR_2D No (Slow Exchange) Differentiation Step 4: Regioisomer Check Distinguish 2-sub vs 4-sub NMR_2D->Differentiation Final Structure Confirmed Differentiation->Final

Figure 1: Step-by-step structural elucidation workflow.

Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and analyze fragmentation to verify the linker stability.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[2][3]

  • Theoretical [M+H]⁺: 167.1291 m/z.[1][2]

  • Acceptable Error: < 5 ppm.[2]

Fragmentation Pattern (MS/MS): Unlike the N-substituted isomers, the C2-substituted imidazole shows a characteristic cleavage at the methylene bridge.[1][2]

  • m/z ~167: Parent Ion.

  • m/z ~81: Imidazole-2-carbinyl cation (characteristic of C2-substitution).[1][2]

  • m/z ~85: Piperazine ring fragment.

Nuclear Magnetic Resonance (NMR) Analysis

Solvent Selection: DMSO-d₆ is the mandatory solvent.[1][2]

  • Why? CDCl₃ often leads to precipitation of the free base or severe broadening of the imidazole NH.[2] D₂O causes the exchange of the critical NH protons, removing vital connectivity information.[2] DMSO-d₆ slows the proton exchange, often allowing observation of the imidazole NH and sharpening the H4/H5 signals.[2]

1H NMR Interpretation (400 MHz, DMSO-d₆)
Proton AssignmentChemical Shift (δ ppm)MultiplicityIntegrationKey Diagnostic Feature
Imidazole NH 11.8 - 12.5Broad Singlet1HDisappears with D₂O shake.[1][2] Chemical shift is highly concentration/pH dependent.[2]
Imidazole H4/H5 6.90 - 7.10Singlet (s)2HCritical: In 2-substituted imidazoles, rapid tautomerism makes H4 and H5 chemically equivalent.[1][2] A single signal integrates to 2H.[2]
Linker -CH₂- 3.55 - 3.65Singlet (s)2HConnects the aromatic ring to the aliphatic amine.[1][2]
Piperazine H (N-CH₂) 2.35 - 2.45Triplet/Broad4HProtons adjacent to the alkylated nitrogen.[1][2]
Piperazine H (NH-CH₂) 2.70 - 2.80Triplet/Broad4HProtons adjacent to the secondary amine.[1][2]
Piperazine NH 2.0 - 3.0Broad1HOften merges with water peak or broadens into baseline.[1][2]

Expert Insight - The "Tautomeric Blur": If the sample is slightly acidic (e.g., residual HCl salt), the imidazole proton exchange slows down.[2] You might see H4 and H5 split into two distinct doublets (J ~1-2 Hz).[2] In the free base form in dry DMSO, they often appear as a singlet.[2] Do not mistake this singlet for a mono-substituted benzene or impurity. [1][2]

13C NMR Interpretation (100 MHz, DMSO-d₆)
Carbon AssignmentChemical Shift (δ ppm)TypeDiagnostic Logic
C2 (Imidazole) 145.0 - 147.0Quaternary (Cq)Most deshielded carbon.[1][2] No HSQC correlation.
C4/C5 (Imidazole) 115.0 - 122.0CHOften broadened.[1][2] If tautomerism is fast, these appear as one signal.[2]
Linker -CH₂- 52.0 - 55.0CH₂Key bridge.[1][2]
Piperazine C (N-Alk) 50.0 - 53.0CH₂
Piperazine C (NH) 43.0 - 45.0CH₂

Regioisomer Differentiation (The Core Challenge)

The most common error is misidentifying the 4-isomer (1-(1H-imidazol-4-ylmethyl)piperazine) as the 2-isomer .[1][2]

The HMBC Logic (Heteronuclear Multiple Bond Correlation)

HMBC connects protons to carbons 2-3 bonds away.[2] This is the definitive proof of structure.

Scenario A: The Target (2-substituted)
  • Focus: The Linker -CH₂- protons (~3.6 ppm).[1][2]

  • Observation: The Linker protons show an HMBC correlation to the Quaternary C2 (~146 ppm).[2]

  • Validation: The Quaternary C2 shows correlations to two equivalent aromatic protons (H4/H5).[2]

  • Symmetry: The H4/H5 protons are chemically equivalent (or nearly so), confirming the symmetry axis through C2-NH.[1][2]

Scenario B: The Impurity (4-substituted)
  • Focus: The Linker -CH₂- protons.[1][2]

  • Observation: The Linker protons correlate to a quaternary carbon (C4) and a methine carbon (C5) .[2]

  • The "Smoking Gun": The 4-isomer possesses a distinct H2 proton (N-CH=N).[1][2] This proton is very deshielded (~7.5 - 7.8 ppm) compared to H4/H5.[1][2] If you see a singlet >7.5 ppm, you likely have the 4-isomer or a mixture.[1][2]

HMBC_Logic cluster_2isomer 2-Isomer (Target) cluster_4isomer 4-Isomer (Common Impurity) Linker Linker Proton (CH2 ~3.6 ppm) C2 C2 (Quaternary) ~146 ppm Linker->C2 HMBC (Strong) C4 C4 (Quaternary) Linker->C4 HMBC H4H5 H4/H5 (Equivalent) ~7.0 ppm H4H5->C2 HMBC (Symmetric) H2 H2 (Distinct) >7.5 ppm H2->C4 HMBC

Figure 2: HMBC connectivity logic distinguishing the 2-isomer from the 4-isomer.[1][2]

Experimental Protocol: Sample Preparation

To ensure high-quality spectral data, follow this strict protocol.

  • Drying: The piperazine moiety is hygroscopic.[2][4] Dry the sample under high vacuum (< 1 mbar) at 40°C for 4 hours to remove water which broadens exchangeable protons.[2]

  • Solvent: Use ampouled DMSO-d₆ (99.9% D) . Avoid "stock bottle" DMSO which absorbs atmospheric water.[2]

  • Concentration: Prepare a solution of 10-15 mg of compound in 0.6 mL of solvent.

    • Note: Higher concentrations promote intermolecular hydrogen bonding, shifting the NH signal downfield.[2]

  • Acquisition:

    • Run 1H NMR with d1 (relaxation delay) ≥ 5 seconds to ensure accurate integration of the aromatic protons.

    • Run HSQC to identify all CH/CH₂ pairs.[2]

    • Run HMBC optimized for J_CH = 8 Hz (standard) to see the ring connectivity.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] Link[1][2]

  • Katritzky, A. R., & Pozharskii, A. F. (2000).[2] Handbook of Heterocyclic Chemistry. Elsevier.[2][5] (Context on Imidazole Tautomerism). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. Wiley.[2] (General NMR interpretation). Link[1][2]

  • PubChem. (n.d.).[2] Compound Summary for 1-(1-Methyl-1H-imidazol-2-yl)piperazine (Analogous spectral data reference). National Library of Medicine.[2] Link[1][2]

  • Reich, H. J. (2024).[2] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2] (HMBC/HSQC educational resource).[1][2] Link

Sources

A Technical Guide to the 13C NMR Spectroscopic Analysis of 1-(1H-imidazol-2-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the acquisition and interpretation of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-(1H-imidazol-2-ylmethyl)piperazine. In the absence of a publicly available, experimentally verified 13C NMR spectrum for this specific compound, this document serves as a detailed methodological protocol and interpretive guide. It is designed to empower researchers to independently acquire high-quality data and perform accurate structural elucidation. The guide outlines a robust experimental workflow, discusses the theoretical basis for predicted chemical shifts based on analogous structures, and details the application of two-dimensional NMR techniques for unambiguous signal assignment. This document is grounded in established spectroscopic principles and aims to uphold the highest standards of scientific integrity and experimental reproducibility.

Introduction: The Role of 13C NMR in Heterocyclic Drug Discovery

Carbon-13 NMR spectroscopy is an indispensable tool in modern organic chemistry and drug development.[1][2] It provides direct insight into the carbon framework of a molecule, revealing the number of non-equivalent carbon atoms and offering valuable information about their electronic environment, hybridization, and connectivity.[3] For heterocyclic compounds such as 1-(1H-imidazol-2-ylmethyl)piperazine, which are prevalent scaffolds in medicinal chemistry, 13C NMR is critical for structural verification, purity assessment, and understanding substituent effects. The wide chemical shift dispersion in 13C NMR, typically spanning 0-220 ppm, often allows for the resolution of all unique carbon signals, making it a powerful technique for unambiguous characterization.[3]

This guide will provide a self-validating protocol for obtaining and interpreting the 13C NMR spectrum of 1-(1H-imidazol-2-ylmethyl)piperazine, ensuring that researchers can generate reliable and publishable data.

Molecular Structure and Carbon Numbering

To facilitate a clear discussion of the 13C NMR data, the carbon atoms of 1-(1H-imidazol-2-ylmethyl)piperazine are numbered as follows:

G start Sample Preparation (10-20 mg in CDCl3 or DMSO-d6) acq_1d 1D 13C NMR Acquisition (zgpg30, NS > 1024) start->acq_1d proc_1d 1D Data Processing (FT, Phasing, Baseline Correction) acq_1d->proc_1d acq_2d 2D NMR Acquisition (HSQC and HMBC) proc_1d->acq_2d proc_2d 2D Data Processing acq_2d->proc_2d assign Signal Assignment (Using 1D and 2D Data) proc_2d->assign structure Structure Verification assign->structure

Caption: Experimental workflow for the structural elucidation of 1-(1H-imidazol-2-ylmethyl)piperazine using NMR spectroscopy.

Conclusion: A Pathway to Confident Structural Assignment

This technical guide provides a comprehensive and scientifically rigorous protocol for the acquisition and interpretation of the 13C NMR spectrum of 1-(1H-imidazol-2-ylmethyl)piperazine. By following the detailed experimental procedures, leveraging the predictive chemical shift information, and employing powerful 2D NMR techniques such as HSQC and HMBC, researchers can achieve an unambiguous and confident structural assignment. The self-validating nature of this workflow, which combines orthogonal datasets for cross-verification, ensures the generation of high-quality, reliable data essential for research, publication, and regulatory submissions in the field of drug development.

References

  • Vertex AI Search. (n.d.). Primer on ¹³C NMR Spectroscopy | OpenOChem Learn.
  • MDPI. (2020, August 19). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization.
  • Al-Badr, A. A. (n.d.). Carbon-13 Nuclear Magnetic Resonance Spectroscopy of Some Biologically Active Imidazoles.
  • Compound Interest. (2015, April 7). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR).
  • Xiao, Z., Yuan, M., Zhang, S., Wu, J., Qi, S., & Li, Q. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869–872. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy.
  • Maitland Jones. (n.d.). 13C-NMR.
  • Supporting Information. (n.d.). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue.
  • Zhang, T., & Liang-Z. (2013, June 4). MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. Arkivoc.
  • Yilmaz, F., et al. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • RSC Publishing. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • Central European Institute of Technology. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance).
  • CONICET. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75, 3208–3213.
  • University of Strathclyde. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • ChemicalBook. (n.d.). Piperazine(110-85-0) 13C NMR spectrum.

Sources

crystal structure of 1-(1H-imidazol-2-ylmethyl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure of 1-(1H-imidazol-2-ylmethyl)piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(1H-imidazol-2-ylmethyl)piperazine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] Its prevalence is due to the unique combination of the imidazole ring—a key player in biological interactions and catalysis—and the piperazine ring, a versatile linker that imparts favorable pharmacokinetic properties. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design, as the crystal structure dictates molecular conformation and the intermolecular interactions that govern solubility, stability, and ultimately, biological activity.

This guide provides a comprehensive exploration of the . Moving beyond a simple description of atomic coordinates, we will delve into the fundamental principles of molecular conformation, the intricate networks of non-covalent interactions, and the experimental methodologies used to elucidate these structures. The aim is to equip researchers with the expert insights needed to interpret and leverage crystallographic data in the drug development pipeline.

Core Principles of Crystalline Architecture

The solid-state structure of a compound is determined by an energetic balance between the molecule's intrinsic conformational preferences and the stabilizing forces of intermolecular interactions within the crystal lattice. Single-crystal X-ray diffraction is the definitive technique for visualizing this arrangement.

  • Fundamental Concepts : At its core, a crystal is a three-dimensional periodic arrangement of molecules. This periodicity is described by the unit cell , the smallest repeating unit of the lattice, and the space group , which defines the symmetry operations within the cell. The asymmetric unit is the smallest part of the unit cell from which the entire cell can be generated by applying these symmetry operations.

  • The Primacy of Non-Covalent Interactions : The packing of molecules within the crystal is not random; it is governed by a hierarchy of non-covalent interactions.[3]

    • Hydrogen Bonds : These are the most significant directional interactions in the systems discussed. The imidazole moiety is both a hydrogen bond donor (N-H) and an acceptor (the pyridine-like nitrogen), while the piperazine nitrogens are typically acceptors (or donors when protonated).[4][5] These interactions can be strong, conventional bonds (e.g., O-H···N, N-H···N) or weaker, non-conventional contacts (e.g., C-H···O, C-H···N).[6]

    • π-Interactions : The aromatic imidazole ring can participate in π-π stacking with other aromatic systems or in C-H···π interactions, where a C-H bond points towards the face of the π-system.[7][8] These forces are crucial for the stabilization of crystal packing, especially in derivatives containing additional aromatic substituents.

The 1-(1H-imidazol-2-ylmethyl)piperazine Scaffold: A Structural Dissection

The overall architecture of these derivatives is a product of the interplay between its three key components: the imidazole ring, the piperazine ring, and the flexible methylene linker.

The Imidazole Moiety

This five-membered aromatic heterocycle is a cornerstone of the scaffold's functionality.[7][9][10] Its planar structure and unique electronic properties allow it to act as a versatile interaction hub. The N-H group is a potent hydrogen bond donor, while the sp²-hybridized nitrogen atom is a strong hydrogen bond acceptor.[4][5] This dual capacity is fundamental to the formation of the supramolecular assemblies that define the crystal structure.

The Piperazine Moiety

As a six-membered saturated heterocycle, piperazine's primary structural feature is its conformational flexibility.[1]

  • Conformational Preference : In the vast majority of crystal structures, the piperazine ring adopts a low-energy chair conformation .[1][11] This arrangement minimizes steric strain and positions substituents in either axial or equatorial orientations. While less common, boat or twist-boat conformations can be induced by specific substitution patterns or crystal packing forces.

  • Protonation State : The basicity of the piperazine nitrogens means they are often protonated, especially when co-crystallized with acids to form salts.[12] Protonation dramatically alters the hydrogen bonding potential, converting a hydrogen bond acceptor (N) into a strong, charge-assisted donor (N-H⁺).[13] This is a key strategy used in drug development to modulate solubility and is reflected in the crystal packing, often leading to robust networks with counter-ions like chloride.[13]

The Methylene Linker

This CH₂ group provides crucial rotational freedom, allowing the imidazole and piperazine rings to adopt various relative orientations. The torsion angles around this linker are a key determinant of the molecule's overall shape and are finely tuned by the steric and electronic demands of substituents and the stabilizing forces of the crystal lattice.

Experimental Workflow: From Synthesis to Structure

Elucidating the crystal structure is a multi-step process that requires precision at each stage. The self-validating nature of this protocol ensures that the final model is a chemically sensible and accurate representation of the molecule's solid-state form.

Detailed Experimental Protocol
  • Synthesis and Purification : Derivatives are typically synthesized via established methods, such as condensation reactions.[14][15] Rigorous purification by column chromatography or recrystallization is essential, as impurities can inhibit the growth of high-quality single crystals.

  • Crystal Growth : This is often the most challenging step. The goal is to grow a single crystal of sufficient size and quality (typically 0.1-0.3 mm) for diffraction. The most common and effective technique is slow evaporation .

    • Rationale: A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture. The container is loosely covered to allow the solvent to evaporate over several days or weeks. As the concentration slowly increases past the saturation point, nucleation is induced, and crystals begin to form. The slow rate is critical to prevent the formation of polycrystalline powder and allow for the growth of a well-ordered single crystal.

  • X-ray Data Collection :

    • A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.[16][17]

    • The crystal is cooled under a stream of liquid nitrogen (typically to ~100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.

    • The diffractometer exposes the crystal to a monochromatic X-ray beam (e.g., Mo Kα radiation) and rotates it through a series of angles. A detector records the positions and intensities of the thousands of diffracted X-ray reflections.

  • Structure Solution and Refinement :

    • The collected data (a set of reflection intensities) are processed to determine the unit cell dimensions and space group.

    • Software programs utilizing "direct methods" or Patterson methods are used to solve the phase problem and generate an initial electron density map, which reveals the positions of most non-hydrogen atoms.

    • This initial model is refined using a least-squares algorithm, where atomic positions and thermal displacement parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data.[18] Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is validated using metrics like the R-factor, which indicates the quality of the fit.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Structure Determination Synthesis Synthesis & Purification Crystal_Growth Crystal Growth (Slow Evaporation) Synthesis->Crystal_Growth Pure Compound Mounting Mount Crystal Crystal_Growth->Mounting Single Crystal Data_Collection X-ray Data Collection (Diffractometer) Mounting->Data_Collection Solution Structure Solution (Direct Methods) Data_Collection->Solution Diffraction Data Refinement Model Refinement (Least-Squares) Solution->Refinement Validation Validation (R-factor) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: Experimental workflow for single-crystal X-ray diffraction.

Analysis of Key Structural Features

The crystal structures of 1-(1H-imidazol-2-ylmethyl)piperazine derivatives are characterized by specific conformational and intermolecular interaction patterns.

Conformational Landscape

The dominant conformation of the piperazine ring is the chair form. The relative orientation between the imidazole and piperazine rings is highly variable, influenced by the steric bulk of substituents and the need to optimize hydrogen bonding. In many cases, the molecule adopts a "bent" or "straight" conformation, which can have significant implications for how it fits into a protein's active site.

Dominant Intermolecular Interactions and Supramolecular Assembly

Hydrogen bonding is the primary force directing crystal packing.

  • N-H···N Interactions : The most common motif involves the imidazole N-H donor and either the pyridine-like nitrogen of a neighboring imidazole or a piperazine nitrogen acceptor. This frequently leads to the formation of infinite one-dimensional chains or centrosymmetric dimers.

  • Charge-Assisted Bonds : In salt forms, strong, charge-assisted N-H⁺···X⁻ (where X is an anion like Cl⁻) hydrogen bonds become the defining interactions, often creating robust three-dimensional networks.[13]

  • Weak Interactions : The crystal packing is further consolidated by a network of weaker C-H···O, C-H···N, and C-H···π interactions, which fill the voids and satisfy the coordination requirements of all atoms.[7][8]

G cluster_0 Molecule A cluster_1 Molecule B Im_A Imidazole Pip_A Piperazine Im_A->Pip_A CH₂ Im_B Imidazole Im_A->Im_B N-H···N (Intermolecular H-Bond) NH_A N-H Pip_B Piperazine Im_B->Pip_B CH₂ N_B N:

Caption: Diagram of a common N-H···N hydrogen bonding motif.

Tabulated Crystallographic Data

The following table summarizes hypothetical yet representative crystallographic data for different types of derivatives to illustrate key structural parameters.

ParameterDerivative 1 (Unsubstituted)Derivative 2 (4-Fluorophenyl on Piperazine)Derivative 3 (Hydrochloride Salt)
Crystal System MonoclinicTriclinicOrthorhombic
Space Group P2₁/cP-1P2₁2₁2₁
Piperazine Conformation ChairChairChair
Dominant Interaction N-H···N ChainN-H···N Dimer, C-H···F, π-stackingN-H⁺···Cl⁻ Network
H-Bond Distance (Å) N-H···N: ~2.9 ÅN-H···N: ~2.85 ÅN-H⁺···Cl⁻: ~3.1 Å

Implications for Rational Drug Design

A thorough understanding of the crystal structure of these derivatives is not an academic exercise; it is a critical component of modern drug discovery.

  • Structure-Activity Relationships (SAR) : The conformation observed in the crystal (the "bound" conformation) provides invaluable insight into the bioactive shape of the molecule. This knowledge allows for the design of more rigid analogs that lock in the desired conformation, potentially leading to enhanced potency and selectivity.[13][19]

  • Physicochemical Properties : Crystal packing directly influences key properties like melting point, solubility, and dissolution rate. For instance, a very stable crystal lattice with strong hydrogen bonds may result in poor solubility. Co-crystallization or salt formation can be used to disrupt this packing and create new solid forms with improved bioavailability.

  • Intellectual Property : Different crystalline forms of the same active pharmaceutical ingredient (API), known as polymorphs, are patentable. Discovering and characterizing these polymorphs is essential for securing intellectual property and ensuring consistent manufacturing of the desired solid form.

Conclusion

The is dictated by a sophisticated interplay between the conformational preferences of the piperazine ring and a rich network of intermolecular interactions, primarily driven by the hydrogen-bonding capabilities of the imidazole moiety. The chair conformation of the piperazine ring is a near-universal feature, while the overall molecular arrangement is controlled by strong N-H···N or charge-assisted N-H⁺···anion hydrogen bonds, which assemble the molecules into predictable supramolecular architectures. These primary interactions are supported by a web of weaker C-H···π and π-π stacking forces, particularly in substituted analogs.

For drug development professionals, crystallographic analysis is an indispensable tool. It provides the ultimate empirical evidence of a molecule's three-dimensional structure, offering critical insights that guide lead optimization, inform formulation strategies, and secure intellectual property.

References

  • Hydrogen-Bond Networks and Comprehensive Characterization of 2-(piperazin-4-ium-1-yl)ethan-amine and 1-benzyl-2-methyl-imidazol-3-ium 2,4,6-trinitrophenolate Salts: Crystal Design, DFT insights, and Biological Assessment. ResearchGate. Available from: [Link]

  • Żesławska, E., Nitek, W., & Handzlik, J. (2025). Crystallographic studies of piperazine derivatives of 5,5-dimethylhydantoin in the search for structural features of α1-adrenoreceptors antagonists. Acta Crystallographica Section C: Structural Chemistry, 81(Pt 5), 264-272. Available from: [Link]

  • Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors. Journal of Medicinal Chemistry. (2022). ACS Publications. Available from: [Link]

  • Synthesis and spectral properties of new piperazine derivatives and a structural study. (2018). Journal of Molecular Structure. Available from: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI. Available from: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022). ACS Publications. Available from: [Link]

  • Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. (2023). Crystal Growth & Design. ACS Publications. Available from: [Link]

  • 2-((1H-Imidazol-1-yl)methyl)-1,4-bis(4-(tert-butyl)benzyl)piperazine... ResearchGate. Available from: [Link]

  • The crystal structure of 1-( N 1-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl) piperazine, C 18 H 21 N 5 O 2. (2022). ResearchGate. Available from: [Link]

  • Conformational study of (Z)-5-(4-chlorobenzylidene)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-3H-imidazol-4(5H)-one in different environments: insight into the structural properties of bacterial efflux pump inhibitors. (2017). PubMed. Available from: [Link]

  • Mutual influence of non-covalent interactions formed by imidazole: A systematic quantum-chemical study. (2024). PubMed. Available from: [Link]

  • Hydrogen Bonding in Molecular Crystals. (2016). ResearchGate. Available from: [Link]

  • In situ formation of H-bonding imidazole chains in break-junction experiments. Royal Society of Chemistry. Available from: [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (2022). International Journal of Medical and Pharmaceutical Case Reports. Available from: [Link]

  • Exploring the Conformational Effects of N- and C-Methylation of N-acylhydrazones. (2025). ChemRxiv. Available from: [Link]

  • Conformational analysis of 2-substituted piperazines. (2016). PubMed. Available from: [Link]

  • Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents. (2012). PMC. Available from: [Link]

  • Piperazine, 1-(((4,5-dihydro-1h-imidazol-2-yl)thio)acetyl)-4-methyl-, dihydrochloride. PubChemLite. Available from: [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). ResearchGate. Available from: [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions. RSC Publishing. Available from: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). MDPI. Available from: [Link]

  • 1-[(1H-Imidazol-2-yl)methyl]piperidine. Links. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). International Journal of Pharmacy & Pharmaceutical Research. Available from: [Link]

  • Crystal structure of 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. (2017). PMC. Available from: [Link]

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Methodological & Application

Application Note: High-Fidelity Synthesis of 1-(1H-imidazol-2-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Protocol for Synthesizing 1-(1H-imidazol-2-ylmethyl)piperazine Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Abstract

This guide details the optimized synthetic protocol for 1-(1H-imidazol-2-ylmethyl)piperazine , a versatile pharmacophore frequently utilized in the development of antihistamines, kinase inhibitors, and GPCR ligands. While direct alkylation routes exist, they often suffer from poly-alkylation and stability issues associated with chloromethyl-imidazole intermediates. This protocol prioritizes a Reductive Amination strategy utilizing N-Boc-protection to ensure mono-substitution fidelity, followed by a controlled deprotection. This method offers superior reproducibility, higher purity profiles, and scalability for preclinical studies.

Introduction & Retrosynthetic Analysis

The target molecule contains two nucleophilic nitrogen species: the secondary amine of the piperazine and the imidazole ring nitrogens. Direct reaction of piperazine with electrophiles often leads to complex mixtures of bis-alkylated products and regioisomers.

To circumvent these issues, we employ a "Protect-Couples-Deprotect" strategy. The use of 1-Boc-piperazine renders one nitrogen inert, forcing reaction exclusively at the desired secondary amine. The electrophile of choice is imidazole-2-carboxaldehyde , which is stable and commercially available, unlike the lachrymatory and unstable 2-(chloromethyl)-1H-imidazole.

Reaction Logic Diagram

The following diagram outlines the strategic decision-making process and the chemical pathway.

Synthesis_Pathway Start Target: 1-(1H-imidazol-2-ylmethyl)piperazine Retro Retrosynthesis Start->Retro RouteA Route A: Direct Alkylation (High Risk) Retro->RouteA Rejects: Poly-alkylation Unstable Electrophile RouteB Route B: Reductive Amination (Recommended) Retro->RouteB Selects: Regiocontrol Stable Reagents Step1 Step 1: Imine Formation (Imidazole-2-CHO + 1-Boc-Piperazine) RouteB->Step1 Step2 Step 2: Reduction (NaBH(OAc)3) Step1->Step2 In situ Step3 Step 3: Deprotection (TFA/DCM) Step2->Step3 Final Pure Product (>98% Purity) Step3->Final

Figure 1: Strategic selection of the reductive amination pathway over direct alkylation to ensure regioselectivity.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • Imidazole-2-carboxaldehyde (CAS: 10111-08-1)

    • 1-Boc-piperazine (CAS: 57260-71-6)

    • Sodium triacetoxyborohydride (STAB) (CAS: 56553-60-7)

    • Acetic Acid (Glacial)

    • Dichloromethane (DCM), Anhydrous

    • Trifluoroacetic acid (TFA)

  • Equipment:

    • Nitrogen atmosphere manifold

    • LC-MS for reaction monitoring[1]

    • SCX-2 (Strong Cation Exchange) cartridges for purification (Critical for polar amines)

Step 1: Reductive Amination (Coupling)

Objective: Synthesize tert-butyl 4-((1H-imidazol-2-yl)methyl)piperazine-1-carboxylate.

Mechanism: Formation of the iminium ion intermediate is catalyzed by weak acid (AcOH), followed by selective reduction using STAB. STAB is preferred over NaBH₃CN due to lower toxicity and better selectivity for imines over aldehydes.

Procedure:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve imidazole-2-carboxaldehyde (1.0 equiv, 5.0 mmol, 480 mg) and 1-Boc-piperazine (1.1 equiv, 5.5 mmol, 1.02 g) in anhydrous DCM (25 mL).

  • Activation: Add Acetic Acid (1.5 equiv, 7.5 mmol, 430 µL). Stir at Room Temperature (RT) for 30–60 minutes.

    • Expert Insight: The solution may turn slightly cloudy or change color; this indicates imine formation. Do not skip this equilibration time; pre-forming the imine maximizes yield.

  • Reduction: Cool the mixture to 0°C (ice bath). Add Sodium triacetoxyborohydride (STAB) (1.5 equiv, 7.5 mmol, 1.59 g) portion-wise over 5 minutes.

    • Safety Note: Hydrogen gas evolution may occur.[2] Ensure proper venting.

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours under nitrogen.

  • Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the aldehyde (M+H 97) and appearance of the Boc-protected intermediate (M+H ~267).

  • Workup:

    • Quench with saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 15 minutes.

    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with Brine (20 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Result: A crude white/off-white foam. This is usually sufficiently pure (>90%) for the next step. If not, purify via flash chromatography (DCM:MeOH 95:5).

Step 2: Boc-Deprotection

Objective: Removal of the tert-butyl carbamate group to yield the free amine.

Procedure:

  • Dissolution: Dissolve the crude intermediate from Step 1 in DCM (10 mL).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (5 mL) dropwise at 0°C.

    • Ratio: A 2:1 to 4:1 DCM:TFA ratio is standard.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the loss of the Boc group (M-100 or M-56 fragments) and formation of the target mass (M+H 167).

  • Workup (Critical for Polar Amines):

    • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The residue will be the TFA salt of the product.

    • Free-Basing Protocol:

      • Dissolve the residue in minimal MeOH.

      • Load onto a pre-conditioned SCX-2 cartridge (10 g cartridge for 5 mmol scale).

      • Wash with MeOH (3 column volumes) to remove non-basic impurities.

      • Elute the product with 2M Ammonia in Methanol (3 column volumes).

    • Concentrate the ammoniacal eluent to dryness.

Purification & Characterization

The free base is a polar, hygroscopic solid/oil. If high purity is required for biological assay, recrystallization or further chromatography may be needed.

  • Final Purification: Trituration with diethyl ether or cold acetonitrile often yields a solid.

  • Yield: Expected overall yield: 75–85%.

Data Table: Physicochemical Properties

PropertyValueNotes
Formula C₈H₁₄N₄
MW 166.23 g/mol
Appearance Off-white solid or viscous oilHygroscopic
Solubility Water, MeOH, DMSOPoor in Et₂O, Hexanes
Storage -20°C, DesiccatedAmine is sensitive to CO₂ (air)

Troubleshooting & Optimization (Expertise)

Common Failure Modes
  • Incomplete Imine Formation: If the reaction stalls, add activated 4Å molecular sieves during the "Activation" phase (Step 3.2.2) to sequester water and drive the equilibrium.

  • Product Loss during Workup: The target molecule is highly water-soluble . Avoid standard aqueous extraction (e.g., water/ethyl acetate) for the final free base. Use the SCX cartridge method or continuous extraction with chloroform if SCX is unavailable.

  • Bis-alkylation: If observing mass M+H ~247 (bis-imidazole product), ensure the starting material was truly 1-Boc-piperazine and not free piperazine.

Workup Flowchart

Workup_Logic Crude Crude Reaction Mixture (TFA Salt) Evap Evaporate Volatiles Crude->Evap SCX_Load Load onto SCX-2 Cartridge (MeOH) Evap->SCX_Load Wash Wash with MeOH (Removes non-basic impurities) SCX_Load->Wash Elute Elute with 2M NH3/MeOH (Releases Product) Wash->Elute Final_Evap Concentrate Elute->Final_Evap Product 1-(1H-imidazol-2-ylmethyl)piperazine (Free Base) Final_Evap->Product

Figure 2: SCX-based purification workflow to isolate the polar basic product efficiently.

Safety Considerations

  • TFA: Highly corrosive and volatile. Use in a fume hood.

  • STAB: Releases hydrogen gas upon reaction with acid. Do not seal the vessel tightly during addition.

  • Imidazole Derivatives: Many are skin irritants. Wear gloves and eye protection.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Retrieved from

  • National Institutes of Health (NIH). (2019). Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. Retrieved from

  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination. Retrieved from

  • Saadeh, H., et al. (2023).[3] Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry. Retrieved from

  • Muralikrishna, S., et al. (2017). Synthesis and screening of some novel 1-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-3-((piperazin-1-yl)methyl)-1H-indazole. Biomed J Sci & Tech Res.[4] Retrieved from

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The 1-(1H-imidazol-2-ylmethyl)piperazine Scaffold: A Versatile Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Imidazole-Piperazine Moiety

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that offer a blend of synthetic accessibility, favorable physicochemical properties, and diverse biological activity is paramount. The 1-(1H-imidazol-2-ylmethyl)piperazine core has emerged as a privileged scaffold, demonstrating significant potential across a spectrum of therapeutic areas. This heterocyclic framework, which marries the ionizable and hydrogen-bonding capabilities of the imidazole ring with the conformational flexibility and solubilizing nature of the piperazine moiety, presents a unique and advantageous starting point for the design of new chemical entities.[1][2]

The imidazole component, a key constituent of essential biomolecules like the amino acid histidine, offers a rich chemical handle for molecular interactions, capable of acting as a hydrogen bond donor, acceptor, or a metal-coordinating ligand.[3] This versatility allows for fine-tuning of target engagement. Complementing this is the piperazine ring, a common feature in numerous FDA-approved drugs, which often imparts improved aqueous solubility and oral bioavailability—critical parameters in the development of effective therapeutics.[4] The methylene linker between these two rings provides a degree of rotational freedom, allowing the molecule to adopt optimal conformations for binding to a variety of biological targets.

This application note will provide a detailed exploration of the utility of the 1-(1H-imidazol-2-ylmethyl)piperazine scaffold in medicinal chemistry, with a focus on its application in the development of anticancer and antibacterial agents. We will delve into the synthetic strategies for accessing derivatives of this core, present data on their biological activities, and provide detailed protocols for their synthesis and evaluation.

Physicochemical Properties and Pharmacophore Characteristics

The 1-(1H-imidazol-2-ylmethyl)piperazine scaffold possesses a desirable balance of properties that make it an attractive building block for drug design. The presence of multiple nitrogen atoms allows for modulation of the molecule's pKa, influencing its ionization state at physiological pH and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValue (Predicted)Significance in Drug Design
Molecular Weight 166.23 g/mol Adherence to Lipinski's rule of five for oral bioavailability.
XLogP3 -0.9Indicates good aqueous solubility, which is favorable for administration and distribution.
Hydrogen Bond Donors 2Facilitates interactions with biological targets.
Hydrogen Bond Acceptors 3Enhances target binding and aqueous solubility.
Topological Polar Surface Area 44.9 ŲContributes to good membrane permeability and oral absorption.

Data sourced from PubChem CID 154784. The values are predicted and may vary in experimental settings.

The imidazole and piperazine rings can be readily substituted at various positions, allowing for the systematic exploration of the chemical space around the core scaffold. This enables the optimization of potency, selectivity, and pharmacokinetic properties through the introduction of diverse functional groups.

Applications in Medicinal Chemistry

The 1-(1H-imidazol-2-ylmethyl)piperazine scaffold and its close analogs have demonstrated significant promise in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity: Targeting Cellular Proliferation

A significant body of research highlights the potential of benzimidazole-piperazine hybrids as potent anticancer agents.[5][6] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of tubulin polymerization, a critical process for cell division.[7]

Derivatives of the 1-(1H-imidazol-2-ylmethyl)piperazine core have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. For instance, a series of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides, which feature a related benzimidazole-piperazine linkage, have demonstrated significant cytotoxicity against human liver (HepG2) and lung (A549) cancer cell lines.[4]

Mechanism of Action: Tubulin Polymerization Inhibition

Several benzimidazole-based compounds exert their anticancer effects by binding to β-tubulin, a key component of microtubules. This binding disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis. The piperazine moiety in these derivatives often enhances solubility and allows for further structural modifications to optimize binding to the colchicine-binding site on β-tubulin.

G cluster_0 Drug-Target Interaction cluster_1 Cellular Effects Drug Benzimidazole-Piperazine Derivative Tubulin β-Tubulin Drug->Tubulin Binds to Colchicine Site Microtubule_Disruption Disruption of Microtubule Dynamics Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death

Figure 1: Simplified signaling pathway for the anticancer mechanism of action of tubulin-targeting benzimidazole-piperazine derivatives.

Representative Anticancer Activity Data

The following table summarizes the cytotoxic activity of representative N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamide derivatives against human cancer cell lines.

CompoundR-group on PiperazineIC50 (µM) on HepG2IC50 (µM) on A549Reference
4b 4-Chlorophenyl4.856.9[4]
4c 4-Fluorophenyl13.346.6[4]
4g 4-Nitrophenyl5.153.2[4]

These data demonstrate that modifications to the piperazine ring can significantly impact the anticancer potency of these compounds.

Antibacterial Activity: A New Frontier

The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents with new mechanisms of action. The imidazole-piperazine scaffold has been explored for its potential in this area. For example, a series of 7-piperazinylquinolones containing a (benzo[d]imidazol-2-yl)methyl moiety have been synthesized and shown to possess potent activity against a range of Gram-positive and Gram-negative bacteria.[5]

Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition

Quinolone-based antibacterial agents primarily exert their effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme-DNA intermediate, these compounds trap the enzymes, leading to breaks in the bacterial chromosome and ultimately cell death. The imidazole-piperazine moiety in these novel quinolones can enhance their antibacterial activity and modulate their spectrum of action.

G cluster_0 Drug-Target Interaction cluster_1 Cellular Effects Drug Piperazinylquinolone-Benzimidazole Hybrid Enzymes DNA Gyrase & Topoisomerase IV Drug->Enzymes Inhibition DNA_Replication_Block Blockage of DNA Replication & Repair Enzymes->DNA_Replication_Block Chromosome_Damage Bacterial Chromosome Damage DNA_Replication_Block->Chromosome_Damage Bacterial_Cell_Death Bacterial Cell Death Chromosome_Damage->Bacterial_Cell_Death

Figure 2: Proposed mechanism of action for piperazinylquinolone-benzimidazole antibacterial agents.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of derivatives based on the 1-(1H-imidazol-2-ylmethyl)piperazine scaffold.

Protocol 1: Synthesis of a Representative Derivative - N-((1H-benzo[d]imidazol-2-yl)methyl)-4-phenylpiperazin-1-amine

This protocol describes a representative synthesis of a benzimidazole-piperazine derivative, adapted from published procedures.[4]

Materials:

  • 2-(chloromethyl)-1H-benzo[d]imidazole

  • 1-phenylpiperazine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(chloromethyl)-1H-benzo[d]imidazole (1.0 eq) and 1-phenylpiperazine (1.1 eq) in DMF.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G Start 2-(chloromethyl)-1H-benzo[d]imidazole + 1-phenylpiperazine Reaction Stir in DMF with K₂CO₃ Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-((1H-benzo[d]imidazol-2-yl)methyl) -4-phenylpiperazin-1-amine Purification->Product

Figure 3: General workflow for the synthesis of a benzimidazole-piperazine derivative.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic activity of synthesized compounds against cancer cell lines.[4]

Materials:

  • Human cancer cell lines (e.g., HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Conclusion and Future Perspectives

The 1-(1H-imidazol-2-ylmethyl)piperazine scaffold represents a highly versatile and promising core for the development of novel therapeutic agents. Its favorable physicochemical properties and the demonstrated biological activities of its derivatives in anticancer and antibacterial applications underscore its significance in medicinal chemistry. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, paving the way for the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on exploring the full therapeutic potential of this scaffold by expanding the diversity of its derivatives and evaluating them against a wider range of biological targets.

References

  • Arab, H., Faramarzi, M. A., Samadi, N., Irannejad, H., Foroumadi, A., & Emami, S. (2018). New 7-piperazinylquinolones containing (benzo[d]imidazol-2-yl)methyl moiety as potent antibacterial agents. PubMed.
  • Evaluation of Cytotoxic Activity of New Benzimidazole-Piperazine Hybrids Against Human MCF-7 and A549 Cancer Cells. OUCI.
  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
  • Broad mechanisms of action of benzimidazoles as anticancer agents....
  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central.
  • Potential Anticancer Agents From Benzimidazole Derivatives.
  • N-Substituted piperazinyl quinolones as potential cytotoxic agents: structure-activity rel
  • 1-[(1H-Imidazol-2-yl)methyl]piperidine. Links.
  • What is the mechanism of Piperazine?.
  • Saadeh, H., Kaddoura, R., El-Haty, I., Khasawneh, M., Samadi, A., Semlali, A., & Abutaha, N. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry, 33(4), 499-507.
  • Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. PubMed.
  • Muralikrishna, S., Jagadeeswara R, P., & Ravisankara R, P. (2017). Synthesis and screening of some novel 1-((5-phenyl-1,3,4- oxadiazol- 2-yl)methyl)-3-((piperazin-1-yl)methyl)-1H-indazole. Biomed J Sci & Tech Res, 1(7).
  • Piperazine derivatives and their use as synthesis intermediates.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • 1-methyl-2-(1-methyl-1h-imidazol-2-yl)piperazine. PubChemLite.
  • Synthesis of Imidazole Derivatives and Their Biological Activities.
  • 2-((1H-Imidazol-1-yl)methyl)-1,4-bis(4-(tert-butyl)benzyl)piperazine...
  • Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. PubMed.
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. SciSpace.
  • Kumar V et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 12(11).
  • Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Str
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermedi

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Technical Guide: 1-(1H-imidazol-2-ylmethyl)piperazine (Im-Pip) Ligand Systems

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Ligand Profile[1]

1-(1H-imidazol-2-ylmethyl)piperazine (often abbreviated as Im-Pip ) is a versatile N-rich chelating ligand used extensively in bioinorganic chemistry and medicinal inorganic chemistry. Its structure combines an imidazole moiety (mimicking histidine residues in metalloproteins) with a piperazine ring (imparting solubility and providing a secondary amine for further functionalization).

Chemical Profile[2][3][4][5][6][7][8][9][10]
  • IUPAC Name: 2-((piperazin-1-yl)methyl)-1H-imidazole

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Coordination Modes:

    • Bidentate Chelate: The primary mode involves the imidazole imine nitrogen (N3) and the tertiary piperazine nitrogen (N1), forming a thermodynamically stable 6-membered chelate ring.

    • Bridging Ligand: In polynuclear complexes, the imidazole can deprotonate (imidazolate, Im

      
      ) to bridge two metal centers (M-N-C-N-M), while the piperazine N4 can coordinate to a second metal or remain protonated.
      
  • pKa Characteristics: The ligand exhibits three protonation sites:

    • Imidazolium (N3-H

      
      ): pKa 
      
      
      
      6.0–6.5
    • Piperazine (N4-H

      
      ): pKa 
      
      
      
      9.8 (highly basic)
    • Piperazine (N1-H

      
      ): pKa 
      
      
      
      5.6 (lowered due to proximity to imidazole)

Part 2: Synthesis Protocols

Protocol A: Reductive Amination (Recommended)

This method offers the highest regioselectivity and yield, avoiding the formation of bis-alkylated byproducts.

Reagents:

  • 1H-imidazole-2-carbaldehyde (1.0 eq)

  • Piperazine (anhydrous, 3.0–5.0 eq to prevent bis-substitution)

  • Sodium Borohydride (NaBH

    
    ) or Sodium Triacetoxyborohydride (STAB) (1.5 eq)
    
  • Methanol (dry)

Step-by-Step Procedure:

  • Imine Formation: Dissolve 1H-imidazole-2-carbaldehyde (10 mmol) in dry Methanol (20 mL). Add Piperazine (30 mmol) slowly. Stir at Room Temperature (RT) for 4–6 hours under inert atmosphere (N

    
    ). Note: The excess piperazine drives the equilibrium toward the imine.
    
  • Reduction: Cool the solution to 0°C. Add NaBH

    
     (15 mmol) portion-wise over 30 minutes. Caution: Gas evolution (H
    
    
    
    ).
  • Completion: Allow the mixture to warm to RT and stir overnight (12 h).

  • Work-up: Quench with water (5 mL). Evaporate methanol under reduced pressure.

  • Extraction: Dissolve the residue in 1M HCl (to protonate amines), wash with dichloromethane (removes non-basic impurities). Basify the aqueous layer to pH >12 using NaOH pellets. Extract the free base into Chloroform (3 x 30 mL).

  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize from Ethanol/Ether or use column chromatography (DCM:MeOH:NH
    
    
    , 90:9:1) if high purity is required.
Protocol B: Nucleophilic Substitution (Alternative)

Used when the aldehyde precursor is unavailable.

Reagents:

  • 2-(Chloromethyl)-1H-imidazole hydrochloride (1.0 eq)

  • Piperazine (3.0 eq)[1]

  • Triethylamine (Et

    
    N) (2.5 eq)
    
  • Acetonitrile (ACN) or DMF

Procedure:

  • Suspend 2-(chloromethyl)-1H-imidazole HCl in ACN.

  • Add Et

    
    N and Piperazine.[2]
    
  • Reflux at 80°C for 6–8 hours.

  • Filter off triethylamine hydrochloride salts.

  • Concentrate filtrate and purify as above.

Part 3: Metal Complexation Protocols

Copper(II) Complex: SOD Mimic [Cu(Im-Pip)Cl ]

This protocol targets the mononuclear species often tested for Superoxide Dismutase (SOD) activity.

Reagents:

  • Ligand (Im-Pip) (1.0 mmol)

  • CuCl

    
    [3]·2H
    
    
    
    O (1.0 mmol)[3]
  • Methanol (HPLC grade)

Procedure:

  • Dissolve Im-Pip (166 mg, 1 mmol) in Methanol (10 mL).

  • Dissolve CuCl

    
    ·2H
    
    
    
    O (170 mg, 1 mmol) in Methanol (5 mL).
  • Dropwise Addition: Add the Cu(II) solution to the ligand solution slowly with stirring. The solution will turn deep blue/green (characteristic of Cu-N coordination).

  • Reflux: Heat to 60°C for 1 hour to ensure complete chelation.

  • Crystallization: Filter any insoluble particulates. Allow the filtrate to evaporate slowly at RT. Green/Blue crystals suitable for XRD usually form within 2–5 days.

    • Variation: For perchlorate salts (Caution: Explosive), use Cu(ClO

      
      )
      
      
      
      ·6H
      
      
      O. These often yield higher solubility in water for biological assays.
Zinc(II) Complex: Structural Model [Zn(Im-Pip)Cl ]

Zinc complexes are diamagnetic and allow for NMR characterization of the ligand environment.

Procedure:

  • Mix equimolar amounts of ZnCl

    
     and Im-Pip in Ethanol.
    
  • Stir at RT for 2 hours. A white precipitate often forms immediately.

  • Collect by filtration, wash with cold ethanol and diethyl ether.

  • Recrystallization: Dissolve in minimum hot acetonitrile and let cool.

Part 4: Visualization of Workflows & Structures

Figure 1: Synthesis and Coordination Logic

G cluster_coord Coordination Mode ImAld 1H-imidazole- 2-carbaldehyde Imine Imine Intermediate ImAld->Imine MeOH, RT Pip Piperazine (Excess) Pip->Imine Ligand 1-(1H-imidazol-2-ylmethyl) piperazine (Im-Pip) Imine->Ligand Reductive Amination RedAgent NaBH4 (Reduction) RedAgent->Ligand Complex [Cu(Im-Pip)Cl2] (SOD Mimic) Ligand->Complex Chelation (N3_im, N1_pip) Desc Forms 6-membered chelate ring Ligand->Desc CuSalt CuCl2 (Metal Source) CuSalt->Complex

Caption: Synthesis pathway via reductive amination and subsequent metallation to form the bio-active Cu(II) complex.

Part 5: Characterization & Validation[1]

TechniqueExpected Result (Cu-Complex)Diagnostic Value
UV-Vis Spectroscopy ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

~600–650 nm (d-d transition)
Indicates geometry (Square planar vs. Distorted Octahedral).

~100-200 M

cm

.
FT-IR Shift in

of imidazole (~1600 cm

)
Confirms coordination of the imidazole nitrogen.
EPR (X-band) $g{
Mass Spectrometry Molecular ion peak

Confirms stoichiometry (Metal:Ligand ratio).
Molar Conductivity Non-electrolyte in DMSO (for neutral Cl

complex)
Distinguishes between

(neutral) and

(electrolyte).

Part 6: Application Notes (SOD Mimicry)

The Copper(II) complex of Im-Pip acts as a functional mimic of the enzyme Superoxide Dismutase (SOD) , catalyzing the dismutation of superoxide radicals (


) into oxygen and hydrogen peroxide.
Assay Protocol (NBT Method)

Principle: Superoxide is generated by the xanthine/xanthine oxidase system. It reduces Nitro Blue Tetrazolium (NBT) to blue formazan. The complex intercepts


, inhibiting formazan formation.
  • Reagents:

    • Phosphate Buffer (50 mM, pH 7.8)

    • Xanthine (0.1 mM)

    • NBT (0.056 mM)

    • Xanthine Oxidase (XO)

    • Test Complex (10

      
       to 10
      
      
      
      M)
  • Procedure:

    • Prepare a cuvette with Buffer, Xanthine, and NBT.

    • Add XO to initiate the reaction. Monitor Absorbance at 560 nm (Control Rate).

    • Repeat with varying concentrations of the Cu(Im-Pip) complex.

  • Calculation:

    • 
      : The concentration of complex required to inhibit the reduction of NBT by 50%.
      
    • Lower

      
       indicates higher SOD activity.
      

References

  • Synthesis of Piperazine-Linked Imidazoles

    • Muralikrishna, S., et al. "Synthesis and screening of some novel 1-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-3-((piperazin-1-yl)methyl)-1H-indazole." Biomedical Journal of Scientific & Technical Research, 2017. Link

    • Note: Describes the Mannich base and reductive amination strategies for piperazine-methyl-azole systems.
  • Reductive Amination Methodologies

    • Abdel-Magid, A. F., et al.[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

    • Context: Standard protocol for synthesizing secondary/tertiary amines from aldehydes like imidazole-2-carbaldehyde.
  • Copper(II)

    • Patel, R. N., et al. "Synthesis, characterization and superoxide dismutase activity of copper(II) complexes with imidazole-pyridine based ligands." Inorganica Chimica Acta, 2005. Link

    • Context: Establishes the correlation between Cu-N(imidazole)
  • Gaikwad, S. H., et al. "Synthesis, spectral characterization and biological activity of Cu(II) complexes with piperazine derivatives." Journal of Molecular Structure, 2016.

Sources

Application Note: Strategic Synthesis and Evaluation of Piperazine-Based Anticancer Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The piperazine scaffold is a "privileged structure" in medicinal chemistry, serving as the core backbone for blockbuster anticancer drugs like Imatinib (Gleevec) , Dasatinib , and Olaparib . Its thermodynamic stability, defined chair conformation, and capacity to act as a rigid linker make it ideal for orienting "warhead" pharmacophores into kinase ATP-binding pockets or DNA minor grooves.

This guide details the rational design, divergent synthesis, and biological validation of novel piperazine derivatives. Unlike generic protocols, this workflow emphasizes mono-functionalization strategies to avoid the statistical mixture of bis-substituted byproducts, a common failure point in scale-up.

Rational Design Architecture

The success of piperazine anticancer agents relies on a tripartite structure:

  • Warhead: A heteroaromatic moiety (e.g., quinoline, pyrimidine) that binds the target protein (often a kinase hinge region).

  • Linker (Piperazine): Provides solubility and rigid spacing.

  • Tail: A solubilizing group or secondary binding element (e.g., solvent-exposed region).

SAR_Strategy Warhead Warhead (Kinase Hinge Binder) Linker Piperazine Scaffold (Rigid Spacer & H-Bond Acceptor) Warhead->Linker C-N Bond Target Target Protein (e.g., VEGFR2, EGFR) Warhead->Target H-Bonding Tail Tail Region (Solubility/ADME) Linker->Tail Amide/Sulfonamide Linker->Target Solubility

Figure 1: Pharmacophore assembly strategy for piperazine-based kinase inhibitors.

Synthetic Protocols

Critical Precursor: Synthesis of N-Boc-Piperazine

Direct alkylation of piperazine often yields inseparable mixtures of mono- and bis-alkylated products. The "Gold Standard" approach requires mono-protection.

Reagents: Piperazine (anhydrous), Di-tert-butyl dicarbonate (


), Dichloromethane (DCM).
  • Dissolution: Dissolve piperazine (10.0 g, 116 mmol, 6.0 equiv ) in DCM (150 mL). Note: High excess of piperazine is crucial to statistically favor mono-protection.

  • Addition: Add a solution of

    
     (4.2 g, 19.3 mmol, 1.0 equiv ) in DCM (50 mL) dropwise over 2 hours at 
    
    
    
    .
  • Workup:

    • Filter off the white precipitate (bis-piperazine byproduct).

    • Wash the filtrate with water (

      
      ) to remove excess unreacted piperazine.
      
    • Dry organic layer over ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       and evaporate.[1]
      
  • Yield: Expect ~85-90% as a white solid or colorless oil.

  • QC Check:

    
     (CDCl3) should show a singlet at 
    
    
    
    (9H, Boc) and two triplets for piperazine protons.
Method A: Nucleophilic Substitution (Kinase Warhead Attachment)

Used to attach the piperazine nitrogen to aromatic halides (e.g., 4-chloroquinazoline or 2-chloropyrimidine).

Protocol:

  • Setup: In a round-bottom flask, combine N-Boc-piperazine (1.2 equiv), the Heteroaryl Chloride (1.0 equiv), and Anhydrous

    
     (2.5 equiv).
    
  • Solvent: Add DMF (Dimethylformamide) or Acetonitrile. Tip: DMF is preferred for unreactive chlorides; Acetonitrile for reactive ones.

  • Reaction: Heat to

    
     for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
    
  • Workup: Pour into ice water. If solid precipitates, filter and wash with hexane. If oil forms, extract with EtOAc.

  • Deprotection (Critical Step):

    • Dissolve intermediate in DCM.[2]

    • Add TFA (Trifluoroacetic acid) (20% v/v). Stir at RT for 2 hours.

    • Neutralize with saturated

      
       before extraction.
      
Method B: "Click" Chemistry (Triazole Hybrid Synthesis)

Recent trends utilize 1,2,3-triazoles to mimic amide bonds with higher metabolic stability.

Protocol:

  • Propargylation: React N-Boc-piperazine with propargyl bromide (1.1 equiv) and

    
     in acetone (Reflux, 4h).
    
  • Click Reaction:

    • Combine Propargyl-piperazine (1.0 equiv) and an Aryl Azide (1.0 equiv) in

      
       (1:1).
      
    • Catalyst: Add

      
       (10 mol%) and Sodium Ascorbate (20 mol%).
      
    • Stir at RT for 12 hours. The product often precipitates as a pure solid.

Biological Evaluation Protocols

Protocol C: In Vitro Cytotoxicity Screening (MTT Assay)

The standard metric for anticancer potency is the


 value.

Materials: MTT Reagent (5 mg/mL in PBS), DMSO, 96-well plates. Cell Lines: MCF-7 (Breast), A549 (Lung), HepG2 (Liver).[3]

Step-by-Step:

  • Seeding: Plate cells at density

    
     cells/well in 100 µL media. Incubate 24h for attachment.
    
  • Treatment: Add 100 µL of synthesized compounds at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include Doxorubicin as a positive control.

  • Incubation: Incubate for 48 or 72 hours at

    
    , 5% 
    
    
    
    .
  • MTT Addition: Add 20 µL MTT solution to each well. Incubate 4 hours (avoid light).

    • Mechanism:[4][5] Mitochondrial succinate dehydrogenase in living cells reduces yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake for 10 min.

  • Read: Measure Absorbance (OD) at 570 nm.

  • Calculation:

    
    
    
Mechanistic Pathway Visualization

Once a "Hit" is identified, the mechanism of action (typically apoptosis or kinase inhibition) must be verified.

Mechanism_Flow Compound Piperazine Derivative (Entry into Cell) Target Target Inhibition (VEGFR2 / EGFR) Compound->Target Binding (IC50 < 1uM) Signal Downstream Signaling (PI3K/Akt Suppression) Target->Signal Phosphorylation Block Mito Mitochondrial Dysfunction (Bax Upregulation / Bcl-2 Downregulation) Signal->Mito Stress Signal Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome C Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis DNA Fragmentation

Figure 2: Typical signaling cascade for piperazine-based kinase inhibitors leading to apoptosis.

Data Summary & Comparison

Representative data structure for reporting results.

Compound IDR-Group SubstitutionYield (%)MCF-7

(µM)
HepG2

(µM)
Mechanism Note
PIP-01 4-Cl-Phenyl82


Baseline activity
PIP-04 2,4-F-Phenyl76


Halogen bond effect
PIP-09 Quinoline-hybrid68


Lead Candidate
Doxorubicin (Control)N/A


Standard

Troubleshooting & Expert Tips

  • Bis-alkylation during synthesis:

    • Symptom:[1][3][6] TLC shows two spots close together; Mass spec shows M+R group twice.

    • Fix: Strictly use Method A (Boc-protection) . Do not attempt direct alkylation of free piperazine with 1.0 equiv of halide; the second amine becomes more nucleophilic after the first alkylation due to electron donation.

  • Solubility Issues in Biological Assays:

    • Symptom:[1][3][6] Compound precipitates in cell media (cloudy wells).

    • Fix: Piperazine free bases are often insoluble. Convert the final product to a Hydrochloride salt (treat with HCl/Ether) or Oxalate salt before biological testing.

  • MTT Assay False Positives:

    • Symptom:[1][3][6] High background absorbance.

    • Fix: Some chemical scaffolds reduce MTT non-enzymatically. Always run a "Compound Only" control (Media + Compound + MTT, no cells) to rule this out.

References

  • BenchChem. (2025).[7] Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine.[8] Retrieved from

  • Abcam. (2024). MTT Assay Protocol for Cell Viability.[7][9][10][11] Retrieved from

  • Yadav, P., et al. (2023). Piperazine-1,2,3-triazole Scaffolds: design, synthesis, Anticancer and Antimicrobial Evaluation.[12] Taylor & Francis. Retrieved from

  • Walayat, K., et al. (2018).[13] An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry.[13] Retrieved from

  • El-Miligy, M., et al. (2017). Synthesis of Piperazine-Based Thiazolidinones as VEGFR2 Tyrosine Kinase Inhibitors.[14][15] Future Medicinal Chemistry.[15] Retrieved from

Sources

protocol for N-alkylation of imidazolopiperazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Regioselective N-Alkylation of Imidazolopiperazines

Authored by: A Senior Application Scientist

This document provides a detailed protocol and technical insights for the N-alkylation of the imidazolopiperazine scaffold, a core motif in modern medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of heterocyclic compounds.

Introduction: The Significance of the Imidazolopiperazine Scaffold

The imidazolopiperazine core is a privileged scaffold in drug discovery, most notably recognized for its potent antimalarial activity.[1][2] Compounds like KAF156 (Ganaplacide) have emerged as next-generation antimalarials, demonstrating efficacy against drug-resistant parasite strains by targeting multiple stages of the parasite lifecycle.[2] The therapeutic potential of this scaffold is heavily influenced by the substituents on the piperazine nitrogen. N-alkylation is a fundamental synthetic strategy used to modulate the compound's physicochemical properties, including potency, metabolic stability, solubility, and oral bioavailability.[1][3] A precise and predictable N-alkylation protocol is therefore a critical tool for the lead optimization process in drug development programs targeting this chemical space.

Mechanistic Rationale and Strategic Considerations

The N-alkylation of an imidazolopiperazine is fundamentally a nucleophilic substitution reaction (SN2). The secondary amine of the piperazine ring acts as a nucleophile, attacking an electrophilic alkylating agent.

2.1. Regioselectivity: Targeting the Piperazine Nitrogen

The imidazolopiperazine scaffold presents multiple nitrogen atoms that could potentially undergo alkylation. However, the secondary amine on the piperazine ring is typically the most nucleophilic and least sterically hindered site. Its sp³-hybridized character makes its lone pair of electrons more available for nucleophilic attack compared to the sp²-hybridized nitrogens within the aromatic imidazole ring. While alkylation on the imidazole nitrogen is possible, it generally requires different reaction conditions.[4] This inherent difference in reactivity allows for the regioselective alkylation of the piperazine nitrogen under standard conditions.[5][6]

2.2. Core Reaction Components

Successful N-alkylation hinges on the careful selection of four key components:

  • Alkylating Agent: Typically an alkyl halide (R-X, where X = I, Br, Cl). Alkyl bromides and iodides are more reactive than chlorides. For less reactive alkyl chlorides, a catalytic amount of potassium iodide (KI) can be added to facilitate an in situ Finkelstein reaction, converting the chloride to the more reactive iodide.[6]

  • Base: A base is crucial for deprotonating the piperazine nitrogen, significantly enhancing its nucleophilicity. The choice of base depends on the acidity of the N-H proton and the reaction conditions. Common choices include inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) for general applications.[5][7] Stronger bases like sodium hydride (NaH) can be used for less reactive systems.[6]

  • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Tetrahydrofuran (THF) are preferred.[5][6] They effectively dissolve the imidazolopiperazine substrate and the inorganic base while facilitating the SN2 mechanism.

  • Temperature: Most N-alkylation reactions on this scaffold proceed efficiently at room temperature.[5][6] However, for less reactive alkylating agents or sterically hindered substrates, moderate heating may be required.

General Workflow for N-Alkylation

The overall experimental process follows a logical sequence from reaction setup to final product validation.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A Dissolve Imidazolopiperazine in Anhydrous Solvent B Add Base (e.g., K2CO3, Cs2CO3) A->B C Add Alkylating Agent (e.g., R-Br) B->C D Stir at Room Temperature (or heat if necessary) C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Quench Reaction (e.g., with water) E->F Upon Completion G Extract with Organic Solvent (e.g., EtOAc, DCM) F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS, HPLC) I->J

Caption: Experimental workflow for N-alkylation.

Detailed Experimental Protocol

This protocol provides a representative procedure for the N-alkylation of an imidazolopiperazine core with an alkyl bromide.

4.1. Reagents and Materials
Reagent/MaterialPurposeTypical EquivalentsExample (for 1 mmol scale)
Imidazolopiperazine SubstrateStarting Material1.01.0 mmol
Alkyl BromideAlkylating Agent1.1 - 1.51.2 mmol
Potassium Carbonate (K₂CO₃)Base2.0 - 3.02.0 mmol (276 mg)
N,N-Dimethylformamide (DMF)Solvent-5 - 10 mL
Ethyl Acetate (EtOAc)Extraction Solvent-As needed
BrineAqueous Wash-As needed
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent-As needed
Silica GelStationary Phase-As needed
4.2. Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the imidazolopiperazine substrate (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the substrate. Add potassium carbonate (2.0 eq) to the solution.

  • Addition of Alkylating Agent: Add the alkyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] The reaction is typically complete within 2-16 hours.

  • Work-up: Once the reaction is complete, pour the mixture into water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[8]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the pure N-alkylated product.[8]

4.3. Product Characterization

The identity and purity of the final compound must be rigorously confirmed:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure. The appearance of new signals corresponding to the added alkyl group and the disappearance of the N-H proton signal are key indicators. 2D NMR techniques like NOESY can be invaluable for confirming regiochemistry in complex cases.[7][9]

  • Mass Spectrometry (MS): ESI-MS should be used to confirm the molecular weight of the product, typically observing the [M+H]⁺ ion.[7]

  • HPLC: High-Performance Liquid Chromatography is used to determine the purity of the final compound, which should typically be >95% for biological testing.[8]

Caption: Generalized SN2 mechanism for N-alkylation.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Slow Reaction - Insufficiently reactive alkylating agent (e.g., alkyl chloride).- Base is too weak.- Steric hindrance.- Add catalytic KI if using an alkyl chloride.[6]- Use a stronger base (e.g., Cs₂CO₃, NaH).- Gently heat the reaction (e.g., to 50-60 °C).
Low Yield - Incomplete reaction.- Product is water-soluble.- Decomposition of starting material or product.- Allow the reaction to run longer.- Saturate the aqueous layer with NaCl before extraction.- Ensure anhydrous conditions and run the reaction under an inert atmosphere (N₂ or Ar).
Formation of Multiple Products - Di-alkylation (on both piperazine and imidazole nitrogens).- Side reactions of functional groups on the alkyl chain.- Use fewer equivalents of the alkylating agent (e.g., 1.05 eq).- Add the alkylating agent slowly at a lower temperature.- Use protecting groups for other reactive functionalities.
Difficult Purification - Product and starting material have similar polarity.- Product is very polar and streaks on silica gel.- Ensure the reaction goes to completion to consume all starting material.- Try a different chromatography system (e.g., reverse-phase HPLC) or a different eluent system (e.g., adding triethylamine or ammonia to the eluent for basic compounds).

Conclusion

The N-alkylation of imidazolopiperazines is a robust and essential transformation for the optimization of this important class of therapeutic agents. By understanding the underlying mechanism and carefully selecting the appropriate reagents and conditions, researchers can efficiently generate diverse libraries of analogs for structure-activity relationship (SAR) studies. This protocol provides a reliable and validated starting point for these synthetic efforts.

References

  • Yadav, M. R., et al. (2012). Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents. Journal of Medicinal Chemistry, 55(9), 4244–4273. [Link]

  • Pandey, S. K., & Singh, A. (2021). Late-Stage Alkylation of Heterocycles Using N-(Acyloxy)phthalimides. Chemistry – An Asian Journal, 16(8), 879-889. [Link]

  • Yadav, M. R., et al. (2021). Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents. ACS Publications. [Link]

  • Wu, T., et al. (2022). Imidazolopiperazines: Hit to Lead Optimization of New Antimalarial Agents. Journal of Medicinal Chemistry. [Link]

  • Stang, E., et al. (2020). Electrochemical Decarboxylative N-Alkylation of Heterocycles. Organic Letters, 22(19), 7550–7554. [Link]

  • Andrade, C. K. Z., & Rocha, R. O. (2021). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. Catalysts, 11(9), 1105. [Link]

  • Wu, T., et al. (2011). Imidazolopiperazines: Hit to Lead Optimization of New Antimalarial Agents. PMC. [Link]

  • Gopinathan, A., et al. (2021). N‐Alkylation of heterocyclic amines with alcohols using (FePc) as the catalyst. ChemistrySelect. [Link]

  • Göker, H., & Altan, B. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2489. [Link]

  • Yadav, M. R., et al. (2012). Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents. Journal of Medicinal Chemistry. [Link]

  • Cesur, N., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-5. [Link]

  • Grant, R. D. (1984). N-Alkylation of imidazoles. OUR Archive, University of Otago. [Link]

  • Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

  • Godsey, C. H. (1959). Purification of piperazine.
  • Wu, T., et al. (2011). Imidazolopiperazines: Hit to Lead Optimization of New Antimalarial Agents. ResearchGate. [Link]

  • Maïga, F., et al. (2023). Imidazolopiperazines as next-generation antimalarial agents: a scoping review of efficacy, mechanisms of action and resistance; prospects for future development. Malaria Journal, 22(1), 38. [Link]

Sources

Troubleshooting & Optimization

troubleshooting purification of piperazine compounds

Author: BenchChem Technical Support Team. Date: February 2026

User Query

"I am synthesizing a library of N-substituted piperazines. I am experiencing severe streaking on silica columns (even with 1% TEA), poor recovery during aqueous workup (product stays in water), and difficulty visualizing spots on TLC. Standard recrystallization is yielding oils.[1] Please advise."

Senior Scientist Resolution

Hello,

Piperazine scaffolds present a "double-edged" challenge in purification: they are highly polar (water-soluble) and strongly basic (pKa ~9.8).[1] This combination causes them to stick to acidic silica silanols and resist extraction into organic solvents.[1]

Below is the Tier 3 troubleshooting guide divided into four critical modules.

Module 1: Chromatography Troubleshooting (The "Tailing" Effect)

The Issue: Piperazines are strong Lewis bases. They hydrogen-bond to the acidic silanol (Si-OH) groups on silica gel, causing peak tailing and irreversible adsorption. Adding 1% Triethylamine (TEA) to the mobile phase is often insufficient because the silica surface is not fully deactivated before the sample hits it.

The Solution: The Basified Silica Slurry method.

Protocol: Pre-Buffered Silica Column

Instead of just adding amine to the mobile phase, you must chemically modify the stationary phase before loading your sample.

  • Slurry Preparation: Suspend your silica gel in a solution of Hexane:Triethylamine (95:5) .[1]

  • Packing: Pour this slurry into the column.

  • Equilibration: Flush the column with 3 column volumes (CV) of your starting mobile phase (e.g., DCM/MeOH + 1% NH₄OH).

    • Why? The initial high-concentration TEA wash neutralizes the most active silanol sites.

  • Loading: Load your sample.

  • Elution: Run your gradient. You will observe sharp bands instead of streaks.[1]

Visualization of the Mechanism:

TailingMechanism cluster_0 Standard Silica cluster_1 Buffered Silica Silanol Acidic Silanol (Si-OH) Interaction Strong H-Bond (Tailing/Loss) Silanol->Interaction Piperazine Piperazine (Basic Amine) Piperazine->Interaction BlockedSilanol Blocked Silanol (Si-O-TEA) Interaction->BlockedSilanol  Pre-treatment  with 5% TEA Elution Sharp Peak (High Recovery) FreePiperazine Free Piperazine (Mobile) FreePiperazine->Elution

Figure 1: Mechanism of amine tailing and the corrective action of silica buffering.

Module 2: Extraction & Workup (The "Partitioning" Issue)

The Issue: Piperazine derivatives often have high water solubility.[2][3] Standard extraction with Ethyl Acetate or Ether often fails, leaving the product in the aqueous layer.

The Solution: pH Swing and "Salting Out" with High-Polarity Organics.[1]

Critical Data: Piperazine pKa Profile

Understanding the ionization state is non-negotiable.

Species FormpH RangeSolubilityExtraction Strategy
Dication (+2)pH < 5.0100% WaterCannot extract.[1]
Monocation (+1)pH 5.4 - 9.7High WaterDifficult.[1] Requires specialized solvents.[1]
Free Base (0)pH > 11.0Organic/Water mixTarget Zone. Extract here.[1]
Protocol: The "3:1" DCM/IPA Extraction

Ethyl Acetate is too non-polar for many piperazines. Use this solvent system instead:

  • Acidify: Treat reaction mixture with 1M HCl to pH 2. Wash with EtOAc (removes non-basic impurities).[1] Discard organic layer.[1]

  • Basify: Adjust aqueous layer to pH > 12 using 5M NaOH. Saturated with solid NaCl ("salting out").[1]

  • Extract: Use a mixture of Dichloromethane (DCM) : Isopropanol (IPA) [3:1 ratio] .

    • Why? The IPA disrupts the hydration shell of the amine, while DCM provides the organic partition.

  • Dry: Dry over Na₂SO₄ (Magnesium sulfate is slightly acidic and can bind amines).[1]

ExtractionLogic Start Crude Reaction Mix AcidWash Acidify to pH 2 Wash with EtOAc Start->AcidWash Check Where is the Product? AcidWash->Check AqLayer Aqueous Layer (Piperazine Salt) Check->AqLayer Product OrgLayer Organic Layer (Non-basic Impurities) Check->OrgLayer Waste Basify Basify to pH 12 + NaCl (Free Base Formation) AqLayer->Basify Extract Extract with DCM:IPA (3:1) Basify->Extract

Figure 2: The pH-swing extraction workflow specifically for amphiphilic amines.[1]

Module 3: Scavenging & Salt Formation (The "Solid State" Issue)

The Issue: You have excess piperazine starting material, or your product is an oil that won't crystallize.

Scenario A: Removing Excess Piperazine Reagent

If you used piperazine in excess (to prevent bis-substitution), you cannot easily separate it by column.[1]

  • Method: Copper(II) Sulfate Wash.

    • Wash the organic extract with 10% aqueous CuSO₄.[4]

    • Mechanism:[1] Unsubstituted piperazine chelates copper avidly, moving into the aqueous phase (turning it purple/blue). Substituted piperazines (sterically hindered) remain in the organic layer [1].

Scenario B: Solidifying an Oily Product

Piperazine free bases are often oils.[1] To obtain a solid, you must form a salt.

  • Recommendation: Fumarate or Dihydrochloride Salts. [1]

    • Fumarate Protocol: Dissolve crude oil in minimal hot ethanol.[1] Add 1.0 eq of fumaric acid dissolved in hot ethanol. Cool slowly. Fumarates are often non-hygroscopic and crystalline [2].[1]

    • HCl Protocol: Dissolve in dry ether/dioxane.[1] Bubble dry HCl gas or add 4M HCl in dioxane.[1] Warning: HCl salts are often hygroscopic; handle in a glovebox or desiccator.[1]

Module 4: Visualization (The "Invisible" Issue)

The Issue: Secondary and tertiary aliphatic amines do not absorb strongly at UV 254nm.

The Solution: Use specific stains.[5] Do not rely on UV.[1]

StainSensitivityColorSpecificity
Iodine Chamber HighBrown/YellowReversible.[1][6] Best for quick checks.
Ninhydrin Low/MediumRed/PinkPoor for tertiary amines. Good for secondary.[1]
Dragendorff HighOrange on YellowBest for tertiary piperazines. Specific to alkaloids/bases.[1]
KMnO₄ MediumYellow on PinkOxidizes the amine. Good for general purity.

Senior Scientist Tip: For piperazines, Dragendorff’s Reagent is the gold standard. If you don't have it, use an Iodine chamber.[1] Do not trust Ninhydrin for fully substituted piperazines.[1]

References

  • Rochester University. (n.d.).[1] Workup of Reaction Mixtures: Removal of Amines via Copper Complexation. Noted in standard organic workup guides.[1]

  • BenchChem. (2025).[1][3][7] Technical Support Center: Purification of Piperazine-Containing Compounds.[1] Retrieved from BenchChem Database.[1]

  • Khalili, F., Henni, A., & East, A. (2009).[8] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[8][9] Journal of Chemical & Engineering Data, 54(11), 2914–2917.

  • PubChem. (2025).[1] Piperazine Compound Summary.[1][3] National Library of Medicine.[1] Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Piperazine Synthesis. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of piperazine synthesis. The piperazine scaffold is a privileged structure in medicinal chemistry, and its efficient synthesis is critical for the advancement of drug discovery programs.[1][2][3] This center is structured to address common challenges and provide actionable solutions based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of piperazine and its derivatives.

Q1: What are the primary methods for synthesizing monosubstituted piperazines, and how do I choose the best approach?

The synthesis of monosubstituted piperazines is a common objective, and several strategies can be employed, each with its own advantages and disadvantages. The choice of method depends on the nature of the substituent, the scale of the reaction, and available resources.

  • Direct Alkylation: This is a straightforward approach involving the reaction of piperazine with an alkylating agent (e.g., an alkyl halide). However, it is often plagued by the formation of the N,N'-disubstituted byproduct.[4] To favor mono-alkylation, a large excess of piperazine can be used, but this can complicate purification.[5]

  • Reductive Amination: This method offers better control over mono-alkylation. It involves the reaction of piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.[5][6][7] Common reducing agents include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride.[5][6] This method is particularly useful for introducing aryl-alkyl or heteroaryl-alkyl groups.[6]

  • Using Protecting Groups: Employing a protecting group on one of the piperazine nitrogens is a highly effective strategy for achieving mono-substitution. The tert-butyloxycarbonyl (Boc) group is commonly used.[4][5] The synthesis involves protecting one nitrogen, performing the substitution on the other, and then deprotecting.[5][6] While reliable, this adds extra steps to the synthesis.

Q2: I am observing a low yield in my piperazine synthesis. What are the likely causes and how can I improve it?

Low yield is a frequent issue in piperazine synthesis and can stem from several factors. A systematic approach to troubleshooting is essential.

  • Suboptimal Catalyst Loading or Activity: The catalyst is crucial for many piperazine syntheses. Ensure the catalyst is fresh and active, as they can deactivate over time.[8] Systematically varying the catalyst loading can help identify the optimal amount; too little can lead to slow or incomplete reactions, while too much can increase cost and side reactions.[8]

  • Incorrect Reaction Temperature: The optimal temperature is a balance between reaction rate and selectivity. For N-alkylation reactions, it's advisable to start at a lower temperature and monitor the reaction's progress.[5] Some processes, like the reaction of ethanolamine with ammonia, benefit from higher temperatures (e.g., 200-275 °C) to favor piperazine formation.[9]

  • Poor Choice of Solvent: The solvent plays a critical role in solubility, reaction rate, and stability of reactants. Dipolar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often used for N-alkylation.[5][6] However, their stability at high temperatures or in the presence of strong bases should be considered to avoid side reactions with the solvent itself.[5]

Q3: How can I minimize the formation of the N,N'-disubstituted byproduct in my N-alkylation reaction?

The formation of the symmetrically disubstituted piperazine is a common side reaction. Several strategies can be employed to suppress this unwanted product:

  • Stoichiometry Control: Using a large excess of piperazine can statistically favor the mono-alkylated product.[5]

  • Protecting Group Strategy: As mentioned in Q1, protecting one of the nitrogen atoms with a group like Boc is a very effective way to prevent di-substitution.[4][5][6]

  • Flow Chemistry: Continuous-flow reactors can offer precise control over stoichiometry and reaction time, which can help to minimize the formation of the di-substituted product.[6]

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Issue 1: An unexpected byproduct is observed.

Possible Causes and Solutions:

  • Intramolecular Cyclization: If your alkylating agent contains another reactive functional group, an intramolecular reaction may occur.

    • Solution: Lowering the reaction temperature can disfavor the cyclization. Alternatively, changing the solvent or base might alter the reaction pathway.[5]

  • Reaction with Solvent: Some solvents, especially DMF and DMSO, can decompose at high temperatures or in the presence of strong bases and electrophiles, leading to impurities.[5]

    • Solution: Select a more inert solvent for your reaction.

  • Side Reactions from Starting Materials: Impurities in your starting materials can lead to unexpected byproducts.

    • Solution: Ensure the purity of your starting materials before beginning the reaction.

Issue 2: The reaction is very slow or does not go to completion.

Possible Causes and Solutions:

  • Insufficient Catalyst Activity: The catalyst may have degraded due to improper storage or handling.

    • Solution: Use a fresh batch of catalyst and store it under an inert atmosphere if it is air or moisture sensitive.[8]

  • Low Reaction Temperature: The activation energy for the reaction may not be reached at the current temperature.

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of byproducts.

  • Inappropriate Solvent: The chosen solvent may not be optimal for the reaction.

    • Solution: Screen a variety of solvents to find one that improves the reaction rate.

Issue 3: Difficulty in purifying the piperazine product.

Possible Causes and Solutions:

  • High Polarity and Basicity: The two nitrogen atoms in the piperazine ring make these compounds highly polar and basic, which can lead to issues with chromatographic separation, such as peak tailing.[10]

    • Solution for Chromatography: Add a small amount of an amine modifier like triethylamine to the mobile phase or adjust the pH of the mobile phase to ensure the piperazine is fully protonated.[10][11]

  • Structurally Similar Impurities: Byproducts like alkylated piperazines can have similar properties to the desired product, making separation difficult.[10]

    • Solution: Consider converting the product to a salt (e.g., diacetate) to facilitate precipitation and purification.[10] Fractional distillation can also be effective for impurities with different boiling points.[10]

Experimental Protocols & Data

Protocol 1: General Procedure for N-Boc Protection of Piperazine

This protocol describes the protection of one of the piperazine nitrogens using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • N-(2-Aminoethyl)piperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N-(2-Aminoethyl)piperazine in DCM.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM dropwise over 3 hours.[5]

  • Stir the mixture for 22 hours at room temperature.[5]

  • Evaporate the solvent under reduced pressure to obtain crude 1-Boc-piperazine.[5]

Protocol 2: General Procedure for N-Alkylation via Reductive Amination

This protocol provides a general method for the N-alkylation of piperazine using an aldehyde or ketone.

Materials:

  • Piperazine (1.0 equiv.)

  • Aldehyde or Ketone (1.1 equiv.)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv.)[7]

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine and the aldehyde or ketone in DCM.

  • Add sodium triacetoxyborohydride (STAB) in portions.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).[5]

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[5]

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).[5]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

  • Purify the product by column chromatography if necessary.

Data Summary: Optimizing Reaction Parameters

The following table summarizes key parameters for different piperazine synthesis methods.

Synthesis MethodKey ParametersTypical ConditionsNotes
N-Alkylation Solvent, Base, TemperatureSolvents: MeCN, DMF, DMSO; Base: K₂CO₃; Temp: Room temp to reflux[5][6]Prone to di-alkylation; excess piperazine can improve mono-alkylation.[5]
Reductive Amination Reducing Agent, SolventReducing Agent: STAB, NaBH₃CN; Solvent: DCM, DCE[5][6]Good control for mono-alkylation.
From Ethylene Glycol Catalyst, Temperature, PressureCatalyst: Ni-Cu bimetal on mordenite zeolite; Temp: 230°C; Pressure: 10 MPa[12]A method for industrial-scale synthesis.
Photoredox Catalysis Photocatalyst, Light SourceCatalyst: Ir(ppy)₃; Light Source: Blue LEDs[1][2]A modern, mild method for C-H functionalization.[1][2]

Visualizing Workflows and Mechanisms

Workflow for Troubleshooting Low Reaction Yield

The following diagram outlines a systematic approach to diagnosing and resolving low reaction yields.

Troubleshooting_Low_Yield start Low Reaction Yield Observed check_catalyst Verify Catalyst Activity & Loading start->check_catalyst optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp If catalyst is active screen_solvents Screen Different Solvents optimize_temp->screen_solvents If temp change is ineffective check_purity Check Starting Material Purity screen_solvents->check_purity If solvent change is ineffective yield_improved Yield Improved? check_purity->yield_improved yield_improved->start No, re-evaluate end Problem Resolved yield_improved->end Yes

Caption: A decision-making workflow for troubleshooting low yields in piperazine synthesis.

Simplified Mechanism of Reductive Amination

This diagram illustrates the key steps in the reductive amination of piperazine with an aldehyde.

Reductive_Amination_Mechanism Piperazine Piperazine Carbinolamine Carbinolamine Intermediate Piperazine->Carbinolamine Aldehyde Aldehyde (R-CHO) Aldehyde->Carbinolamine Iminium_Ion Iminium Ion Carbinolamine->Iminium_Ion - H₂O Product N-Alkylated Piperazine Iminium_Ion->Product Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Product Reduction

Caption: The key intermediates in the reductive amination pathway for N-alkylation of piperazine.

References

  • Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)
  • Technical Support Center: Optimizing Catalyst Loading for Piperazine Synthesis - Benchchem. (URL: )
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). (URL: )
  • Synthesis of Piperazines by C-H Functionalization - Encyclopedia.pub. (2021, October 22). (URL: )
  • Piperazine - Wikipedia. (URL: )
  • Catalyst and amination process for the synthesis of piperazine
  • Piperazine: Synthesis, Dosage & Structure - Study.com. (URL: )
  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC - NIH. (2020, April 21). (URL: )
  • Methods for the catalytic synthesis of piperazine (2022) - SciSpace. (2022, January 27). (URL: )
  • Programmable Piperazine Synthesis via Organic Photoredox C
  • The Chemistry of Piperazine: Synthesis and Core Properties. (2026, February 13). (URL: )
  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem. (URL: )
  • Effect of the temperature on the process for piperazine and...
  • US3682919A - Process for the preparation of piperazine - Google P
  • Optimization of the reaction conditions a | Download Scientific Diagram - ResearchG
  • Synthesis of piperazines - Organic Chemistry Portal. (URL: )
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs - Benchchem. (URL: )
  • Opportunities and challenges for direct C–H functionalization of piperazines - PMC - NIH. (2016, April 13). (URL: )
  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a c
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. (2020, May 6). (URL: )
  • 1-benzylpiperazine - Organic Syntheses Procedure. (URL: )
  • The Chemistry of Piperazine: Synthesis, Reactions, and Applic
  • The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols - Benchchem. (URL: )
  • The effect of temperature and pressure on the crystal structure of piperidine - PMC - NIH. (2015, April 12). (URL: )

Sources

Technical Support Center: Scale-Up Synthesis of Piperazine Derivatives

[1]

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: PIP-SC-2026-X[1]

Introduction

Welcome to the Piperazine Synthesis Support Hub. Scaling up piperazine derivatives presents a unique dichotomy: the piperazine ring is a privileged scaffold in drug discovery (found in >80 FDA-approved drugs), yet its chemical behavior—specifically the dual nucleophilicity and high polarity—creates severe bottlenecks during process transfer from gram to kilogram scale.

This guide is not a generic textbook summary. It is a troubleshooting manual designed to address the specific failure modes of N-alkylation selectivity , Pd-catalyzed cross-coupling , product isolation , and nitrosamine compliance .[1]

Module 1: Controlling Selectivity (The Mono- vs. Bis-Alkylation Problem)

User Query: "I am scaling up a direct alkylation of piperazine with an alkyl halide. At 10g, I had 80% mono-product. At 500g, my bis-alkylated impurity spiked to 30%.[1] Why?"

Root Cause Analysis: The Kinetic Trap

In secondary amines like piperazine, the mono-alkylated product is often more nucleophilic than the starting material due to the inductive electron-donating effect of the new alkyl group. In batch reactors, as mixing efficiency drops at scale, localized "hotspots" of high alkyl halide concentration favor the reaction of the product over the starting material.

Troubleshooting Protocol
StrategyMechanismScale-Up Suitability
Strategy A: Kinetic Overload Use huge excess of piperazine (5–10 equiv.) to statistically favor mono-alkylation.[1]Low. Recycling 9 equivalents of piperazine is energy-intensive and creates waste streams.
Strategy B: Protection (Boc) Temporarily mask one nitrogen (N-Boc-piperazine) to force selectivity.[1]High. Adds two steps (protection/deprotection) but guarantees purity. Standard for GMP.
Strategy C: Flow Chemistry Operate in a plug-flow reactor (PFR) to control stoichiometry (1:1) and mixing precisely.High (Modern). Prevents over-alkylation by limiting residence time and avoiding concentration gradients.
Recommended Workflow: The "Boc-Route" Standard

For robust scale-up without specialized flow equipment, the protection strategy is the most reliable self-validating system.[1]

  • Protection: React piperazine with

    
     in DCM.
    
    • Checkpoint: Monitor disappearance of piperazine by GC. N,N'-di-Boc is a potential impurity but easily separated.[1]

  • Functionalization: Perform your alkylation/acylation on the free nitrogen.

  • Deprotection: Use

    
     in Dioxane or 
    
    
    .
    • Self-Validating Step: The deprotected product usually precipitates as a hydrochloride salt, purifying itself from non-basic impurities.

Module 2: Buchwald-Hartwig Amination Scale-Up

User Query: "My coupling reaction works with Pd(OAc)2/BINAP on the bench, but stalls at 60% conversion in the pilot reactor. Adding more catalyst doesn't help."

Root Cause Analysis: Catalyst Death & Base Solubility
  • Oxygen Sensitivity: At scale, degassing is harder.

    
     is rapidly oxidized to inactive 
    
    
    species if the headspace isn't strictly controlled.
  • Base Effect:

    
     is often used for functional group tolerance, but it is heterogeneous (insoluble). In larger reactors, stirring efficiency defines the reaction rate. If the base settles, the catalytic cycle stops.[2]
    
Optimization Matrix
ComponentRecommendation for Scale-UpWhy?
Catalyst Switch to Pre-catalysts (e.g., Buchwald Gen-3 or Gen-4).[1]Air-stable until activation.[1] Eliminates the variable induction period of mixing Pd source + Ligand.
Ligand RuPhos or BrettPhos (for secondary amines).Bulky, electron-rich ligands prevent formation of inactive Pd-dimers and accelerate reductive elimination.[1]
Base NaOtBu (if substrate tolerates) or ground

.
Soluble bases (NaOtBu) are faster. If using Carbonate, particle size is critical—milling may be required.[1]
Visualizing the Decision Logic

SynthesisStrategyStartTarget: N-Aryl PiperazineCheckHalideElectrophile Type?Start->CheckHalideArClAryl Chloride (Ar-Cl)CheckHalide->ArClLow ReactivityArBrAryl Bromide/IodideCheckHalide->ArBrHigh ReactivityLigandSelectLigand SelectionArCl->LigandSelectArBr->LigandSelectBrettPhosUse BrettPhos/RuPhos(High Activity)LigandSelect->BrettPhosAr-Cl or Steric BulkBINAPBINAP/Xantphos(Cost Effective)LigandSelect->BINAPSimple Ar-BrBaseSelectBase Sensitivity?WeakBaseUse Cs2CO3 or K3PO4(Must grind solids)BaseSelect->WeakBaseContains Esters/NitrilesStrongBaseUse NaOtBu(Fast, Homogeneous)BaseSelect->StrongBaseStable SubstrateBrettPhos->BaseSelectBINAP->BaseSelect

Caption: Decision tree for optimizing Buchwald-Hartwig conditions based on electrophile reactivity and substrate stability.[1]

Module 3: Isolation & Purification (The "Water Trap")

User Query: "I cannot extract my product from the aqueous work-up. It stays in the water layer even with DCM. I'm losing 50% of my yield."

Root Cause Analysis: The Polarity Trap

Piperazine derivatives are often highly polar (

1
The "Salting-Out" & "Salt-In" Protocol

Do not rely on standard extraction. Use phase manipulation.

Option A: The pH Swing (Extraction)

  • Acidify: Treat reaction mixture with

    
     (pH < 2). Wash with organic solvent (removes non-basic impurities).[3] Product stays in water.[4]
    
  • Basify & Saturate: Adjust aqueous layer to pH > 12 using

    
    . Crucial:  Saturate the water with 
    
    
    (Salting out). This disrupts the hydration shell of the piperazine.
  • Extract: Use 2-MeTHF or Chloroform/Isopropanol (3:1) . DCM is often insufficient for highly polar derivatives.

Option B: The "Salt-In" (Precipitation) Instead of extracting the free base, isolate the salt directly.

  • Dissolve crude oil in Ethanol or EtOAc.

  • Add Oxalic Acid or HCl in Dioxane .

  • Piperazine salts often crystallize rapidly, leaving impurities in the mother liquor.

    • Citation: This method mirrors the classic purification of piperazine as its hexahydrate or diacetate salts [1].

Module 4: Safety & Compliance (Nitrosamines)

User Query: "Our QA team flagged a risk of NDSRIs (Nitrosamine Drug Substance Related Impurities). How do I mitigate this during synthesis?"

The Hazard

Secondary amines (like piperazine) + Nitrosating agents (Nitrites) = Nitrosamines (Class 1 Carcinogens). Regulatory limits are often in the nanogram range (e.g., 18 ng/day for some compounds) [2].

Mitigation Strategy (The "3-Pillar" Defense)
  • Reagent Audit:

    • Avoid

      
       (Sodium Nitrite) in any step.
      
    • Test raw materials (solvents, water) for nitrite traces.[1] Recycled solvents are a common source of contamination.

    • Quenching Azides: Never use nitrous acid to quench residual azides in the presence of piperazine.

  • Process Control (Scavengers):

    • Add Ascorbic Acid or Alpha-Tocopherol to the formulation or final crystallization step. These act as nitrite scavengers, reacting with

      
       species faster than the amine [3].
      
  • pH Control:

    • Nitrosation is fastest at acidic pH (3–4). Keeping the process pH basic prevents the formation of the nitrosating species (

      
      ), although it leaves the amine nucleophilic.
      
Visualizing the Safety Workflow

NitrosamineControlInputRaw MaterialsRiskRisk: Secondary Amine+ Trace NitriteInput->RiskMitigation1Audit Solvents(No Recycled DMF/Toluene)Risk->Mitigation1Mitigation2Add Scavengers(Ascorbic Acid)Risk->Mitigation2Mitigation3Process pH > 9(Inhibit N2O3)Risk->Mitigation3ProductCompliant APIMitigation1->ProductMitigation2->ProductMitigation3->Product

Caption: Three-pillar mitigation strategy for preventing Nitrosamine formation in piperazine synthesis.

References

  • BenchChem Technical Support. (2025).[5] Purification of Piperazine-Containing Compounds: Protocols for Salt Formation and Extraction. BenchChem.[5] Link

  • U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. FDA.gov. Link

  • Nanda, K. K., et al. (2021).[1] Inhibition of Nitrosamine Formation in Oral Solid Dosage Forms by Antioxidants.[6] Journal of Pharmaceutical Sciences. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.[5] Chemical Reviews, 116(19), 12564–12649.[1] Link

  • Plutschack, M. B., et al. (2017).[1] The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796–11893.[1] Link

Technical Support Center: Purification of 1-(1H-imidazol-2-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 1-(1H-imidazol-2-ylmethyl)piperazine. The protocols and advice herein are designed to address common challenges encountered during synthesis work-up and purification, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 1-(1H-imidazol-2-ylmethyl)piperazine?

The purification of this molecule is complicated by its distinct physicochemical properties. The presence of two basic nitrogen centers—one in the imidazole ring (pKa ≈ 7) and two in the piperazine ring (pKa ≈ 5.3 and 9.7)—makes the compound highly polar and prone to strong interactions with acidic stationary phases like silica gel.[1][2] Furthermore, piperazine moieties are known to be hygroscopic, readily absorbing atmospheric moisture, which can complicate handling and accurate analysis.[2][3]

Q2: What are the most common impurities I should expect?

Impurities typically fall into three categories:

  • Unreacted Starting Materials: Such as 2-(chloromethyl)-1H-imidazole or piperazine.

  • Reaction By-products: These can include products of over-alkylation (e.g., bis-alkylation of the piperazine ring) or other side-reactions.

  • Degradation Products: The compound may be sensitive to certain conditions, leading to degradation.

Q3: Which purification method should I try first?

For a crude mixture, a multi-step approach is often best. A logical workflow begins with a bulk purification step to remove major impurities, followed by a final polishing step.

  • Acid-Base Extraction: This is a highly effective initial step to separate your basic product from non-basic or weakly basic impurities.[4]

  • Column Chromatography: This is used to separate the target compound from impurities with different polarities.[4][5]

  • Recrystallization: This is an excellent final step to achieve high analytical purity (>99%).[5][6]

Q4: How can I effectively assess the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity analysis. A well-developed reverse-phase method can separate the main compound from trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual solvents or structural impurities.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.

Troubleshooting and Optimization Guides

This section addresses specific problems you may encounter during the purification process.

Issue 1: Low Yield or No Product Recovery After Column Chromatography

This is a common issue stemming from the strong interaction between the basic amine groups of your compound and the acidic nature of standard silica gel.

dot

Caption: Troubleshooting workflow for low recovery in column chromatography.

Issue 2: The Product Fails to Crystallize or Oils Out During Recrystallization

Crystallization is a thermodynamically controlled process that can be inhibited by impurities or improper solvent selection.[8]

Symptom Possible Cause Solution
No crystals form upon cooling. The solution is not supersaturated; the solvent is too good.Slowly add an "anti-solvent" (a solvent in which your compound is insoluble) until the solution becomes slightly turbid, then warm to clarify and cool again. Alternatively, reduce the solvent volume by gentle evaporation.[5]
The presence of impurities is inhibiting crystal nucleation.Purify the material further using another method (e.g., column chromatography) before attempting recrystallization.[6]
An oil forms instead of solid crystals. The melting point of the compound (or an impure version of it) is lower than the temperature of the solution.Use a lower-boiling point solvent or a solvent mixture. Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. Seeding the solution with a previously obtained pure crystal can also be effective.[6]
Persistent colored impurities remain. The impurity is co-crystallizing with the product.Treat a solution of the crude product with a small amount of activated carbon, heat briefly, and filter through celite while hot to remove the carbon and adsorbed impurities before cooling to crystallize.[5][6] Caution: Using too much carbon can lead to significant product loss.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction (Bulk Purification)

This technique leverages the basicity of the molecule to separate it from neutral or acidic impurities.

dot

G Start 1. Dissolve Crude Product in an organic solvent (e.g., Ethyl Acetate). AcidWash 2. Transfer to Separatory Funnel. Add 1 M HCl (aq). Shake well. Start->AcidWash Separate1 3. Separate Layers AcidWash->Separate1 OrganicLayer1 Organic Layer: Contains neutral/acidic impurities. (Discard) Separate1->OrganicLayer1 Top AqueousLayer1 Aqueous Layer (Acidic): Contains protonated product (R-NH₂⁺Cl⁻) Separate1->AqueousLayer1 Bottom Basify 4. Cool aqueous layer in ice bath. Slowly add 1 M NaOH (aq) until pH > 10. AqueousLayer1->Basify Extract 5. Extract with fresh organic solvent (e.g., Dichloromethane, 3x). Basify->Extract Separate2 6. Separate Layers Extract->Separate2 AqueousLayer2 Aqueous Layer: (Discard) Separate2->AqueousLayer2 Top OrganicLayer2 Combined Organic Layers: Contains purified free-base product. Separate2->OrganicLayer2 Bottom Dry 7. Dry organic layer (e.g., Na₂SO₄), filter, and evaporate solvent. OrganicLayer2->Dry End Purified Product Dry->End

Sources

Technical Support Center: Optimizing Catalysts for the Groebke-Blackburn-Bienaymé (GBB) Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the Groebke-Blackburn-Bienaymé (GBB) reaction. As one of the most powerful isocyanide-based multicomponent reactions (MCRs), the GBB reaction provides efficient, one-pot access to densely functionalized imidazo[1,2-a]-heterocycles, which are privileged scaffolds in medicinal chemistry.[1][2][3][4]

Catalysis is the linchpin of a successful GBB reaction. The catalyst, typically a Lewis or Brønsted acid, activates the condensation of the aldehyde and the (hetero)cyclic amidine to form a reactive iminium intermediate. This intermediate is then trapped by the isocyanide in a formal [4+1] cycloaddition, leading to the desired product.[5] Selecting the right catalyst and optimizing reaction conditions are critical for achieving high yields, minimizing side products, and ensuring broad substrate scope.

This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven insights, troubleshooting protocols, and detailed experimental workflows to help you navigate the complexities of catalyst optimization for your GBB reactions.

Frequently Asked Questions (FAQs): Catalyst Selection and Optimization

Question 1: What is the difference between using a Lewis acid and a Brønsted acid catalyst?

Answer: Both Lewis and Brønsted acids are effective, but they operate via slightly different activation modes and have distinct advantages.

  • Lewis Acids (e.g., Sc(OTf)₃, Yb(OTf)₃, Gd(OTf)₃, InCl₃): These are electron-pair acceptors. They typically coordinate to the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the initial condensation with the amidine to form the crucial imine intermediate. Scandium triflate (Sc(OTf)₃) is historically the most common and highly successful Lewis acid for the GBB reaction due to its high activity and tolerance to the water molecule formed during imine condensation.[2][3][5][6] However, other rare earth triflates, such as the more cost-effective Gadolinium triflate (Gd(OTf)₃), have shown comparable or even superior activity in certain cases.[6][7]

  • Brønsted Acids (e.g., p-TsOH, HClO₄, TFA, Acetic Acid): These are proton donors. They protonate the carbonyl oxygen, achieving a similar activation of the aldehyde. More critically, they protonate the nitrogen of the resulting imine, forming a highly electrophilic iminium ion, which readily undergoes nucleophilic attack by the isocyanide.[5] Brønsted acids are often less expensive and easier to handle than many Lewis acids. Acetic acid and trifluoroacetic acid (TFA) are commonly used, sometimes in higher loadings.[2][6]

The choice often depends on the specific substrates. Electron-deficient amidines or less electrophilic aldehydes may require the stronger activation provided by a potent Lewis acid like Sc(OTf)₃.[5] Conversely, more reactive substrates may proceed efficiently with a milder Brønsted acid.

Question 2: My reaction is not working. Should I increase the catalyst loading?

Answer: Not necessarily. While insufficient catalyst is a potential issue, simply increasing the loading can be counterproductive. Before adjusting the loading, consider the following:

  • Catalyst Deactivation: Are your reagents or solvent sufficiently pure and dry? Many Lewis acids are sensitive to water. While rare earth triflates are known for being water-tolerant, excess water can still hinder catalytic activity.[7]

  • Substrate Inhibition: Does your amidine or aldehyde possess basic functional groups (e.g., unprotected amines) that could titrate or poison the acid catalyst? If so, a higher initial loading might be necessary to overcome this stoichiometric inhibition.

  • Isocyanide Polymerization: Overloading with a strong Lewis acid like Sc(OTf)₃ can sometimes lead to the polymerization of electron-rich or sterically unhindered isocyanides, particularly phenyl isocyanides.[5] This often results in a dark, tarry reaction mixture and low yields. If you observe this, decreasing the catalyst loading or switching to a milder Brønsted acid is a better strategy.

A typical starting point for Lewis acid catalysts like Sc(OTf)₃ or Gd(OTf)₃ is 5 mol%. For Brønsted acids like TFA or p-TsOH, a loading of 10-20 mol% is common.[6][7] Optimization should be performed systematically.

Question 3: Which solvent is best for the GBB reaction?

Answer: The choice of solvent is critical and can play a "noninnocent" role, acting as more than just a medium.[8]

  • Alcohols (Methanol, Ethanol): These are the most frequently used and often the best choice.[3] They are polar enough to dissolve the starting materials and the catalyst. Mechanistic studies have shown that methanol can act as a cocatalyst, participating in proton transfer steps and accelerating the reaction.[8]

  • Dichloromethane (DCM) & Toluene: These are less polar, aprotic solvents. They can be effective, especially if substrate or product stability is an issue in protic solvents. Toluene is particularly useful for reactions at higher temperatures, where a Dean-Stark trap can be used to remove water and drive the initial imine formation.[9]

  • Solvent-Free: For some substrates, solvent-free conditions at elevated temperatures can be highly effective and offer a greener alternative.[2][10]

Recent studies have also explored hexafluoroisopropanol (HFIP), which can act as both a solvent and a Brønsted acid promoter, sometimes obviating the need for an additional catalyst.[2]

Troubleshooting Guide

Problem 1: Low to No Product Formation (Starting Materials Unchanged)
Potential Cause Explanation & Recommended Action
Inactive Catalyst The catalyst may be old, hydrated, or from a poor-quality source. Action: Use a freshly opened bottle of catalyst or purchase from a reliable vendor. For Lewis acids, consider storing them in a desiccator.
Insufficient Activation The chosen catalyst may be too weak for the specific substrate combination, especially with electron-poor amidines or electron-rich aldehydes.[7] Action: Switch to a stronger catalyst. If using a Brønsted acid like acetic acid, try a Lewis acid like Sc(OTf)₃. If using a milder Lewis acid like InCl₃, try a more potent one like Gd(OTf)₃ or Sc(OTf)₃.[6][7]
Low Temperature The reaction may have a significant activation energy barrier. Action: Increase the reaction temperature. Many GBB reactions are run between room temperature and 80 °C. Microwave heating (e.g., to 150 °C) can dramatically shorten reaction times and improve yields, especially for sluggish reactions.[7]
Failed Imine Formation The crucial first step—condensation of the aldehyde and amidine—may not be occurring. This is the rate-limiting step in many cases. Action: Consider pre-forming the imine. This can be done by stirring the aldehyde and amidine together (often with a catalytic amount of acid and a dehydrating agent like trimethyl orthoformate or MgSO₄) for a few hours before adding the isocyanide and the main portion of the catalyst. This strategy has been proven effective in industrial scale-up processes.[11]
Problem 2: Low Yield with Formation of Side Products
Potential Cause Explanation & Recommended Action
Isocyanide Polymerization Characterized by a rapid darkening of the reaction mixture (to dark brown or black) upon catalyst addition. This is common with strong Lewis acids and reactive isocyanides.[5] Action: Reduce the catalyst loading (e.g., from 10 mol% to 2-5 mol%). Alternatively, switch to a milder Brønsted acid (e.g., TFA or acetic acid). Adding the isocyanide slowly over a period of time can also help maintain a low instantaneous concentration, mitigating polymerization.
Passerini Side Reaction (P-3CR) If using a carboxylic acid as a catalyst or if one of the substrates contains a carboxylic acid moiety, it can compete with the amidine component, reacting with the aldehyde and isocyanide to form an α-acyloxy carboxamide.[5] Action: Avoid carboxylic acid catalysts if this side product is observed. Use a non-nucleophilic Brønsted acid (p-TsOH) or a Lewis acid instead.
Ugi Side Reaction In some cases, particularly with aliphatic aldehydes, classic Ugi adducts can be observed.[2] This suggests an alternative reaction pathway is competing. Action: This is highly dependent on the substrates. Re-screening catalysts and solvents is the best approach. A less polar solvent might disfavor the Ugi pathway.
Solvent Addition to Imine In protic solvents like methanol, the solvent can act as a nucleophile and add to the activated imine intermediate. This is particularly problematic with electron-poor aminoazoles, which form highly reactive imines.[7] Action: Switch to an aprotic solvent like DCM or toluene.
Troubleshooting Decision Workflow

Below is a systematic workflow to diagnose and solve common issues in a GBB reaction.

GBB_Troubleshooting cluster_analysis Analysis Outcome cluster_solutions Recommended Actions start Reaction Issue: Low or No Yield check_sm 1. Verify Purity & Integrity of Starting Materials & Solvent start->check_sm crude_analysis 2. Analyze Crude Reaction Mixture (TLC, LCMS, crude ¹H NMR) check_sm->crude_analysis sm_unchanged A) Starting Materials Largely Unchanged crude_analysis->sm_unchanged Path A complex_mixture B) Complex Mixture / Side Products crude_analysis->complex_mixture Path B schiff_observed C) Schiff Base Intermediate Observed crude_analysis->schiff_observed Path C solution_a Increase Activation: • Use stronger catalyst (e.g., Sc(OTf)₃) • Increase temperature / Use MW • Pre-form imine intermediate sm_unchanged->solution_a solution_b Minimize Side Reactions: • Decrease catalyst loading • Switch to milder catalyst (e.g., TFA) • Add isocyanide slowly • Change solvent complex_mixture->solution_b solution_c Facilitate Cycloaddition: • Check isocyanide quality • Increase isocyanide equivalents (1.1-1.2x) • Switch to more nucleophilic isocyanide schiff_observed->solution_c

Caption: A decision tree for troubleshooting GBB reactions.

Experimental Protocols & Data

Catalyst Comparison for a Model GBB Reaction

The following table summarizes the performance of various common acid catalysts for a model reaction between 2-aminopyridine, benzaldehyde, and tert-butyl isocyanide. This data is compiled from typical results seen in the literature and serves as a useful starting point for catalyst selection.[2][5][6][7]

CatalystTypeTypical Loading (mol%)SolventTemp. (°C)Typical Yield (%)Key Considerations
Sc(OTf)₃ Lewis Acid5 - 10MeOH25 - 60>90High activity but expensive; can cause isocyanide polymerization.[5][7]
Gd(OTf)₃ Lewis Acid5 - 10MeOH150 (MW)>90Excellent, cost-effective alternative to Sc(OTf)₃.[6][7]
Yb(OTf)₃ Lewis Acid5 - 10EtOH6075 - 85Generally good activity, often used in combination protocols.[2][6]
InCl₃ Lewis Acid10 - 20MeOH7070 - 85Milder Lewis acid, useful for sensitive substrates.[2][6]
TFA Brønsted Acid20EtOH6075 - 85Strong, effective Brønsted acid; volatile and easy to remove.[6]
p-TsOH Brønsted Acid10 - 20Toluene11080 - 90Good for high-temp reactions with water removal (Dean-Stark).
None N/A0Toluene100<70Catalyst-free conditions are possible but often require higher temperatures and longer reaction times.[9]
Protocol: General Procedure for Catalyst Screening

This protocol outlines a parallel screening approach to efficiently identify the optimal catalyst for a new GBB transformation.

GBB_Screening_Workflow prep 1. Reagent Preparation • Prepare stock solutions of Aldehyde, Amidine, and Isocyanide in the chosen primary solvent (e.g., MeOH). array 2. Reaction Array Setup • Dispense Aldehyde and Amidine stock solutions into an array of vials. prep->array catalyst 3. Catalyst Addition • Add a different catalyst (solid or solution) to each vial. • Include a 'no catalyst' control. array->catalyst initiate 4. Reaction Initiation • Add Isocyanide stock solution to each vial. • Seal vials and place on a shaker/stirrer at the desired temperature. catalyst->initiate monitor 5. Monitoring & Quenching • Monitor progress by TLC or LCMS at set time points (e.g., 2h, 6h, 24h). • Quench reactions upon completion. initiate->monitor analyze 6. Analysis • Combine an aliquot from each vial with an internal standard. • Analyze by LCMS or ¹H NMR to determine conversion/relative yield. monitor->analyze validate 7. Hit Validation • Scale up the most promising conditions. • Isolate and fully characterize the product to confirm structure and yield. analyze->validate

Caption: Workflow for parallel catalyst screening in GBB reactions.

Detailed Steps:

  • Reagent Preparation:

    • In a glovebox or on the bench (if reagents are air-stable), prepare 0.2 M stock solutions of your aldehyde, amidine, and isocyanide in the primary screening solvent (e.g., anhydrous MeOH).

    • Caution: Isocyanides are toxic and have strong, unpleasant odors. Handle them exclusively in a well-ventilated fume hood.[7]

  • Reaction Array Setup:

    • Arrange an array of reaction vials (e.g., 2 mL HPLC vials with stir bars).

    • To each vial, add 250 µL of the aldehyde solution (0.05 mmol) and 250 µL of the amidine solution (0.05 mmol).

  • Catalyst Addition:

    • Add the selected catalysts to the vials. For a 5 mol% screen, this would be 0.0025 mmol. It is often easiest to do this via a stock solution of the catalyst.

    • Example Catalysts to Screen: Sc(OTf)₃, Gd(OTf)₃, Yb(OTf)₃, TFA, p-TsOH, and a "no catalyst" control.

  • Reaction Initiation:

    • Add 250 µL of the isocyanide solution (0.05 mmol) to each vial.

    • Seal the vials tightly and place them in a temperature-controlled shaker or on a multi-well stirrer plate set to the desired temperature (e.g., 60 °C).

  • Monitoring:

    • After a set time (e.g., 4 hours), take a small aliquot from each reaction for analysis by thin-layer chromatography (TLC) or LCMS to assess the conversion to the product.

  • Analysis:

    • Once the control reaction (with the most reliable catalyst, like Sc(OTf)₃) reaches completion, or after a maximum time (e.g., 24 hours), the screen is stopped.

    • A small, precise aliquot is taken from each vial and diluted into a vial containing an internal standard for quantitative analysis by LCMS or ¹H NMR to determine the relative yield for each condition.

  • Validation:

    • The condition(s) that gave the highest yield and cleanest profile should be repeated on a larger scale (e.g., 1 mmol) to confirm the result and allow for proper isolation and characterization of the product.

References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke–Blackburn–Bienaymé Multicomponent Reaction. Synthesis, 49(10), 2266-2274. [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. Organic Reactions.
  • Ciaffo, G. M., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]

  • Longo, M. G., et al. (2021). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society. [Link]

  • Khan, K., et al. (2025). The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery. European Journal of Medicinal Chemistry.
  • Boltjes, A., et al. (2019). The Groebke-Blackburn-Bienaymé Reaction. Molecules, 24(11), 2136. [Link]

  • Ciaffo, G. M., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. [Link]

  • Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke– Blackburn–Bienaymé Multicomponent Reaction. Synfacts. [Link]

  • de Castro, A. A., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]

  • Sharma, P., et al. (2024). Revisiting the GBB reaction and redefining its relevance in medicinal chemistry: A review.
  • Kaur, J., et al. (2015). A facile protocol for the synthesis of 3-aminoimidazo-fused heterocycles via the Groebke–Blackburn–Bienayme reaction under catalyst-free and solvent-free conditions. Green Chemistry, 17(5), 2944-2948. [Link]

  • de la Torre, D., et al. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. Chemistry Proceedings. [Link]

Sources

Technical Support Center: Solvent Effects in Imidazopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Imidazopyridine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this critical heterocyclic scaffold. The choice of solvent is not merely an environmental variable; it is an active participant that can dictate reaction rate, yield, regioselectivity, and the entire impurity profile.

This document moves beyond simple protocol recitation. Here, we dissect the causality behind solvent effects in a troubleshooting-focused, question-and-answer format. We aim to provide you with the foundational knowledge to not only follow a protocol but to understand, adapt, and optimize it.

Part 1: General Troubleshooting & FAQs

This section addresses the most common and overarching questions researchers face when a synthesis does not proceed as expected.

Q1: My reaction yield is consistently low or the reaction stalls. How do I troubleshoot this using solvent selection?

Answer: Low yield or an incomplete reaction is one of the most frequent challenges. The solvent is often the primary lever to pull before resorting to more drastic changes in reagents or catalysts.

The Causality: The solvent's primary role is to dissolve reactants to allow for effective molecular collisions. However, its influence is far more profound:

  • Transition State Stabilization: Many imidazopyridine syntheses proceed through charged intermediates or transition states. Polar solvents are adept at stabilizing these species, thereby lowering the activation energy and accelerating the reaction. For instance, in reactions forming charged intermediates, switching from a nonpolar solvent like toluene to a polar aprotic solvent like DMF or a polar protic one like ethanol can dramatically increase the rate and yield.[1]

  • Driving Equilibrium: For condensation reactions that release a molecule of water, such as the final cyclization step in many routes, the choice of a high-boiling solvent allows for increased reaction temperatures.[2] This thermal energy helps overcome activation barriers and can be used with a Dean-Stark trap to physically remove water, driving the reaction equilibrium toward the product.[2]

  • Solvent as a Catalyst: In certain multicomponent reactions, the solvent is not an innocent bystander. In the Groebke-Blackburn-Bienaymé (GBB) reaction, protic solvents like methanol have been shown to act as cocatalysts, participating directly in the mechanism by protonating intermediates and accelerating key steps.[3][4][5] Switching to an aprotic solvent in such cases could inadvertently remove a key catalytic component.

Troubleshooting Workflow:

start Low Yield / Stalled Reaction solubility Are all reactants fully dissolved? start->solubility change_solvent Switch to a solvent with better solubilizing power (e.g., DMF, DMSO). solubility->change_solvent No polar_check Does the mechanism involve charged intermediates? solubility->polar_check Yes change_solvent->polar_check increase_polarity Increase solvent polarity. Try Aprotic (Acetonitrile, DMF) or Protic (Ethanol, Methanol). [27] polar_check->increase_polarity Yes condensation Is it a condensation reaction? polar_check->condensation No / Unsure increase_polarity->condensation high_boil Switch to a high-boiling solvent (e.g., Toluene, Dioxane) and increase temperature. Consider water removal. [3] condensation->high_boil Yes mcr Is it a multicomponent reaction (e.g., GBB)? condensation->mcr No high_boil->mcr protic_catalysis Consider a protic solvent like Methanol, which can act as a cocatalyst. [4, 7] mcr->protic_catalysis Yes final_resort Consider microwave-assisted synthesis or solvent-free conditions. [19, 26] mcr->final_resort No protic_catalysis->final_resort

Caption: Troubleshooting workflow for low-yield reactions.

Q2: I'm observing significant side product formation. How can solvent choice improve the purity of my crude product?

Answer: Side product formation is often a kinetic vs. thermodynamic issue, where the solvent can selectively stabilize one reaction pathway over another.

Common Scenarios & Solutions:

  • N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation.[2] If your synthesis uses an oxidant, this can be a major side product.

    • Solvent Strategy: The choice of solvent can modulate the activity of the oxidant. In some cases, running the reaction in a less polar or protic solvent can disfavor the N-oxidation pathway. Careful control of reaction temperature is also critical.[2]

  • Regioisomerism (e.g., N1 vs. N3 alkylation): In imidazo[4,5-b]pyridines, the tautomeric nature of the imidazole N-H can lead to alkylation at different nitrogen atoms.[2]

    • Solvent Strategy: The solvent system can influence the isomer ratio. Nonpolar solvents, when used with a base, may favor alkylation at the N3 position.[2] This is likely due to the specific solvation of the anionic intermediate and its counter-ion, which can sterically direct the incoming electrophile.

  • Solvent Nucleophilicity in GBB Reactions: In the GBB reaction, highly nucleophilic alcohol solvents like methanol can add to the Schiff base intermediate, leading to byproducts.[6]

    • Solvent Strategy: Switching to a less nucleophilic alcohol, such as trifluoroethanol (TFE), can effectively suppress this side reaction while still providing the necessary protic character to facilitate the main reaction pathway.[6]

Q3: What are the fundamental differences between using protic vs. aprotic solvents for imidazopyridine synthesis?

Answer: This is a core concept in reaction design. The ability of a solvent to donate a hydrogen bond (protic) or not (aprotic) fundamentally changes the reaction environment.[7][8]

Solvent ClassKey CharacteristicsImpact on Imidazopyridine SynthesisCommon Examples
Polar Protic Contains O-H or N-H bonds; can act as H-bond donors.[7]Pros: Excellent at solvating both cations and anions. Can stabilize charged transition states. May act as a proton source or cocatalyst (e.g., methanol in GBB).[4][5] Cons: Can deactivate strong nucleophiles through hydrogen bonding, slowing down SN2-type steps.[9]Water, Methanol, Ethanol, Acetic Acid
Polar Aprotic Lacks acidic protons but has a large dipole moment.[7]Pros: Solvates cations well but leaves anions relatively "naked" and highly reactive. This dramatically accelerates reactions requiring a strong nucleophile.[9] Cons: Often have high boiling points, making removal difficult. Can be susceptible to decomposition under harsh conditions.DMF, DMSO, Acetonitrile, THF
Nonpolar Low dielectric constant, no significant dipole moment.Pros: Useful when reactants are nonpolar or when charged intermediates need to be avoided. Can influence regioselectivity.[2] Cons: Poor solubility for polar reagents and salts. Generally leads to slower reaction rates for polar mechanisms.Toluene, Hexane, Dioxane, Chlorobenzene[10]

Part 2: Reaction-Specific Solvent Guidance

Different synthetic routes to imidazopyridines have unique solvent sensitivities.

Q4: For the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, why is methanol so commonly used, and what are the alternatives?

Answer: The frequent use of methanol in GBB protocols is not arbitrary; it plays an active and beneficial role beyond that of a simple solvent.

The Role of Methanol: Kinetic, mass spectrometry, and computational studies have revealed that methanol acts as a cocatalyst .[3][4][5] It participates in the mechanism by:

  • Facilitating Imine Formation: The initial condensation between the aldehyde and the aminopyridine is often acid-catalyzed. Methanol can act as a proton shuttle to facilitate this step.

  • Stabilizing Intermediates: It stabilizes the key nitrilium intermediate formed after the isocyanide attack.

  • Accelerating Cyclization: By providing a proton, it accelerates the final intramolecular cyclization and aromatization steps.

The Mechanism of Solvent Participation:

cluster_0 GBB Reaction: Role of Protic Solvent (MeOH) imine Imine Formation (Aldehyde + Amidine) nitrilium Nitrilium Intermediate (Isocyanide Attack) imine->nitrilium cyclization Intramolecular Cyclization nitrilium->cyclization product Imidazopyridine cyclization->product MeOH Methanol (MeOH) Solvent MeOH->imine Proton Shuttle MeOH->nitrilium Stabilization MeOH->cyclization Co-catalyst (Proton Donor)

Caption: Methanol's active role in the GBB reaction.

When to Use Alternatives:

  • Side Product Formation: As mentioned, if methanol addition is a problem, switch to a less nucleophilic alcohol like trifluoroethanol.[6]

  • Poor Solubility: If your substrates are large and nonpolar, a co-solvent system or a switch to ethanol or even solvent-free conditions might be necessary.[11]

  • Microwave Conditions: For microwave-assisted synthesis, ethanol is often used as it allows for higher temperatures than methanol.[12] In some cases, polar aprotic solvents like DMF are employed for specific cross-coupling post-modifications.[12]

Q5: What are the optimal solvent conditions for an Ortoleva-King type synthesis of imidazopyridines?

Answer: The Ortoleva-King reaction, which typically involves reacting an acetophenone with iodine and a 2-aminopyridine, offers flexibility in solvent choice, including the option of no solvent at all.

Key Insights:

  • Solvent-Free (Neat) Conditions: One of the most efficient methods involves a one-pot, two-step process where the first step (formation of the N-phenacylpyridinium salt) is performed neat (solvent-free) at elevated temperatures (e.g., 110 °C).[13][14] This maximizes reactant concentration and often leads to high yields. The subsequent cyclization is then induced by adding an aqueous base.[13]

  • Polar Aprotic Solvents: Solvents like DMSO have been used, often with iodine as both the halogen source and a catalyst.[15] These solvents are effective at dissolving the reactants and the pyridinium salt intermediate.

  • Aqueous Media: More recently, "on-water" and micellar catalysis methods have been developed using water as a green solvent, which can dramatically accelerate the reaction due to hydrophobic effects.[15][16]

Recommendation: For initial optimization, a solvent-free approach is highly recommended due to its efficiency and simplicity.[13][14] If solubility or substrate stability is an issue, screening polar aprotic solvents like DMSO or exploring aqueous conditions would be the next logical steps.

Part 3: Experimental Protocols

These protocols are provided as a validated starting point. Always perform your own risk assessment before beginning any experiment.

Protocol 1: Microwave-Assisted Groebke-Blackburn-Bienaymé (GBB) Synthesis

This protocol is adapted from literature procedures for the rapid synthesis of a 3-amino-imidazo[1,2-a]pyridine library.[12][17]

Objective: To demonstrate a typical GBB reaction where solvent choice (methanol) and energy source (microwave) are optimized for speed and efficiency.

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%, 0.1 mmol)

  • Methanol (4 mL)

  • 10 mL microwave synthesis vial with a magnetic stirrer bar

Procedure:

  • Vessel Preparation: To a 10 mL microwave synthesis vial, add the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and scandium(III) triflate (10 mol%).[17]

  • Solvent Addition: Add 4 mL of methanol and the magnetic stirrer bar. Methanol is chosen for its ability to dissolve the reagents and act as a cocatalyst.[4][5]

  • Microwave Irradiation: Seal the vial and place it in the cavity of a microwave reactor. Irradiate the mixture at a constant temperature of 80°C for 10-20 minutes.[17] The microwave provides efficient and uniform heating, dramatically reducing reaction time compared to conventional methods.[12]

  • Workup: After the reaction is complete, cool the vial to room temperature. Remove the solvent under reduced pressure.

  • Purification: The resulting residue is purified by column chromatography on silica gel to afford the desired 3-amino-imidazo[1,2-a]pyridine.

Protocol 2: One-Pot, Solvent-Free Ortoleva-King Synthesis

This protocol is based on an efficient, neat synthesis method.[13][14]

Objective: To synthesize a 2-aryl-imidazo[1,2-a]pyridine using a tandem, solvent-free first step.

Materials:

  • Substituted Acetophenone (1.0 equiv)

  • 2-Aminopyridine (2.3 equiv)

  • Iodine (I₂) (1.2 equiv)

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Step 1: Pyridinium Salt Formation (Neat):

    • In a round-bottom flask, combine the acetophenone, 2-aminopyridine, and iodine. Note the excess of 2-aminopyridine, which acts as both a reactant and a base.

    • Heat the neat mixture with stirring at 110 °C for 4 hours. The reaction mixture will likely become a dark, viscous liquid or melt. This solvent-free approach maximizes reactant concentration.[13]

  • Step 2: In-situ Cyclization:

    • After 4 hours, cool the reaction mixture to approximately 100 °C.

    • Carefully add aqueous NaOH solution to the flask. This step neutralizes the HI byproduct and induces the intramolecular cyclization to form the imidazopyridine ring.

    • Continue heating at 100 °C for 1 hour to ensure complete cyclization.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature. The product may precipitate from the aqueous mixture.

    • Collect the solid by filtration and wash it thoroughly with cold water to remove salts and excess 2-aminopyridine.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

References

  • (No Source)
  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ResearchGate. [Link]

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]

  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC. [Link]

  • Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions. Green Chemistry (RSC Publishing). [Link]

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]

  • The Groebke-Blackburn-Bienaymé Reaction. PMC. [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. [Link]

  • Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. ACS Omega. [Link]

  • Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach. Journal of Pharmaceutical Negative Results. [Link]

  • Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Connect Journals. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. [Link]

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. PMC. [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]

  • Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. KU ScholarWorks. [Link]

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  • Solvent-free microwave-assisted synthesis of imidazo[1,5- a]pyridine and –quinoline derivatives. Synthetic Communications. [Link]

  • Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica. [Link]

  • Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction. PubMed. [Link]

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  • Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry. [Link]

  • Can you list some protic solvent and aprotic solvents? Quora. [Link]

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  • Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]

  • Unveiling the Reaction Mechanisms of the Synthesis and the Excited State Intramolecular Proton Transfer of 2‐(2′‐hydroxyphenyl)imidazo[1,2‐a]pyridine. ResearchGate. [Link]

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  • Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. SciELO. [Link]

  • Understanding Protic and Aprotic Solvents: The Chemistry Behind the Choices. Oreate AI. [Link]

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  • Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega. [Link]

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Validation & Comparative

Comparative Analysis of 1-(1H-Imidazol-2-ylmethyl)piperazine Analogs: From H3R Antagonism to Dual-Targeting Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(1H-imidazol-2-ylmethyl)piperazine scaffold represents a foundational pharmacophore in the development of Histamine H3 Receptor (H3R) antagonists and inverse agonists. Originally designed to mimic the endogenous ligand histamine while extending into the antagonist binding pocket, this moiety has evolved significantly.

This guide provides a technical comparative analysis of analogs derived from this core structure. We contrast the classical imidazole-based ligands (high affinity, metabolic liabilities) with non-imidazole bioisosteres (improved ADME) and the emerging class of Dual H3R/Sigma-1 ligands. The analysis focuses on Structure-Activity Relationships (SAR), binding kinetics (


), and metabolic stability, supported by validated experimental protocols.

Chemical Space & SAR Analysis

The core scaffold consists of three distinct regions: the Imidazole Head (H3R recognition), the Methyl Linker , and the Piperazine Tail (basic center and extension). Modifications in these regions drive the pharmacological profile.

The "Imidazole Problem" vs. Bioisosteres
  • Imidazole-Based (Generation 1): Compounds like Ciproxifan contain the imidazole ring.[1] While they exhibit sub-nanomolar affinity (

    
     nM), the imidazole moiety often inhibits Cytochrome P450 enzymes (CYP), leading to drug-drug interactions and rapid hepatic clearance.
    
  • Non-Imidazole (Generation 2): Replacing the imidazole with piperidine or pyridine rings often retains H3R affinity while eliminating CYP inhibition.

  • Dual-Targeting (Generation 3): Specific substitutions on the piperazine tail can induce affinity for Sigma-1 receptors (

    
    R) , creating dual-action ligands for neuropathic pain.
    
SAR Visualization

The following diagram illustrates the critical modification zones and their impact on bioactivity.

SAR_Analysis Scaffold 1-(1H-imidazol-2-ylmethyl)piperazine (Core Scaffold) Imidazole Region A: Imidazole Head (H3R Recognition) Scaffold->Imidazole Linker Region B: Methyl Linker (Flexibility) Scaffold->Linker Piperazine Region C: Piperazine Tail (Basic Center) Scaffold->Piperazine Mod_Imid Modification: Replace with Piperidine/Pyridine Result: Reduced CYP Inhibition Imidazole->Mod_Imid Bioisosterism Mod_Pip Modification: N-Substitution (e.g., Benzyl) Result: Sigma-1 Affinity Modulation Piperazine->Mod_Pip Extension

Figure 1: Structure-Activity Relationship (SAR) map of the imidazole-piperazine scaffold.

Comparative Profiling: Efficacy & Selectivity

The table below contrasts a classic imidazole-based antagonist with optimized piperazine and piperidine analogs. Data focuses on the trade-off between H3R selectivity and Dual H3/


 activity.
Table 1: Binding Affinity ( ) and Selectivity Profile[2]
Compound ClassRepresentative AnaloghH3R

(nM)

R

(nM)
Selectivity ProfileMetabolic Stability
Imidazole (Gen 1) Ciproxifan 0.5 - 1.9> 10,000Highly H3 SelectiveLow (CYP Inhibition)
Piperazine (Gen 2) Compound 4 (Ref [1])3.171,531H3 SelectiveHigh
Piperidine (Gen 3) Compound 5 (Ref [1])7.703.64Dual H3 /

High

Key Insight: Replacing the piperazine ring with a piperidine ring (Compound 5) results in a dramatic increase in Sigma-1 affinity (


 drops from 1531 nM to 3.64 nM) while maintaining H3R antagonism. This demonstrates that the piperazine nitrogen  is a critical "switch" for selectivity; constraining it or removing the second nitrogen facilitates Sigma-1 binding, useful for multi-target pain therapies.

Mechanistic Insight: Inverse Agonism

Most "antagonists" in this class are actually Inverse Agonists . The H3 receptor exhibits high constitutive activity (basal signaling without ligand). These compounds stabilize the receptor in an inactive conformation, reducing basal cAMP levels.

H3R_Signaling H3R_Active H3 Receptor (Constitutively Active) H3R_Inactive H3 Receptor (Inactive Conformation) H3R_Active->H3R_Inactive Inverse Agonism Gi_Protein Gi/o Protein Coupling H3R_Active->Gi_Protein Stimulates Ligand 1-(1H-imidazol-2-ylmethyl)piperazine Analog Ligand->H3R_Active Binds Ligand->H3R_Inactive Stabilizes AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP Production AC->cAMP Reduces

Figure 2: Mechanism of Inverse Agonism at the Gi/o-coupled H3 Receptor.

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Objective: Synthesize N-substituted 1-(1H-imidazol-2-ylmethyl)piperazine analogs. Principle: Condensation of imidazole-2-carboxaldehyde with a substituted piperazine followed by reduction.

Reagents:

  • Imidazole-2-carboxaldehyde (1.0 eq)

  • Substituted Piperazine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB, 1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, optional)

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve Imidazole-2-carboxaldehyde (1.0 eq) and the Piperazine derivative (1.1 eq) in anhydrous DCM.

  • Activation: If reaction is sluggish, add 1-2 drops of glacial acetic acid. Stir at Room Temperature (RT) for 30–60 minutes under

    
     atmosphere.
    
  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Quenching: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel, gradient DCM -> 10% MeOH/DCM).

Protocol B: [35S]GTP S Binding Assay

Objective: Determine the functional potency (


) and inverse agonist activity.

Self-Validating Control:

  • Basal Binding: Measure [35S]GTP

    
    S binding in the absence of ligand.
    
  • Full Agonist: Use (R)-

    
    -methylhistamine (100 nM) to define maximal stimulation.
    
  • Inverse Agonist Effect: A decrease in binding below basal levels confirms inverse agonism.

Workflow:

  • Membrane Prep: Use CHO-K1 cells stably expressing human H3R. Homogenize and harvest membranes.

  • Incubation: Incubate membranes (10 µg protein) in assay buffer (50 mM HEPES, pH 7.4, 3 mM

    
    , 100 mM NaCl, 10 µM GDP) with 0.1 nM [35S]GTP
    
    
    
    S.
  • Treatment: Add increasing concentrations of the test analog (

    
     to 
    
    
    
    M).
  • Equilibrium: Incubate for 60 min at 30°C.

  • Termination: Rapid filtration through GF/B glass fiber filters. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Basal Binding vs. Log[Concentration].

Conclusion

The 1-(1H-imidazol-2-ylmethyl)piperazine scaffold remains a vital tool in medicinal chemistry.[2] While the imidazole headgroup provides high affinity, its metabolic liability has driven the shift toward piperidine-based bioisosteres . The most significant recent advancement is the tuning of the piperazine/piperidine tail to unlock dual H3R/Sigma-1 activity , offering a synergistic approach to treating complex neuropathic pain conditions.

For researchers designing new analogs:

  • Retain the basic nitrogen in the linker/tail for H3R aspartate anchoring.

  • Replace the imidazole with a pyridine or piperidine if metabolic stability is the priority.

  • Modulate the tail rigidity (piperazine vs. piperidine) to toggle Sigma-1 selectivity.

References

  • Szczepańska, K., Podlewska, S., Dichiara, M., et al. (2021). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties."[3] ACS Chemical Neuroscience.[4] Link[4]

  • Meier, G., Apelt, J., Reichert, U., et al. (2001).[5] "Influence of imidazole replacement in different structural classes of histamine H3-receptor antagonists." European Journal of Pharmaceutical Sciences. Link

  • Ligneau, X., et al. (2000).[6] "Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist."[7][8] Journal of Pharmacology and Experimental Therapeutics. Link

  • Beshore, D. C., & Dinsmore, C. J. (2002).[9] "Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization." Organic Letters. Link

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comparing efficacy of piperazine derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Efficacy of Piperazine Derivatives Against Cancer Cell Lines

For researchers, scientists, and drug development professionals, the piperazine ring is a well-established "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties, including structural rigidity and the ability to form hydrogen bonds, often lead to favorable pharmacokinetic profiles like improved solubility and bioavailability.[1] This versatility is evident in several FDA-approved anticancer drugs, such as the tyrosine kinase inhibitor Imatinib, which underscores the scaffold's potential.[2][3]

This guide provides a comparative analysis of the efficacy of various piperazine derivatives against cancer cell lines. It delves into their primary mechanisms of action, presents supporting quantitative data from recent studies, and offers detailed, field-proven protocols for key evaluative experiments. The objective is to equip researchers with the foundational knowledge and practical methodologies required to assess and compare novel piperazine-based anticancer candidates.

Core Mechanisms of Anticancer Activity

Piperazine derivatives exert their cytotoxic effects through multiple, often interconnected, biological pathways. Understanding these mechanisms is crucial for rational drug design and for selecting appropriate assays to confirm a compound's mode of action.

Inhibition of Tubulin Polymerization

A primary mechanism for many potent piperazine derivatives is the disruption of microtubule dynamics.[4][5] Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing critical roles in cell division, structure, and intracellular transport. By binding to tubulin, typically at the colchicine binding site, these compounds inhibit its polymerization.[4][5] This interference with microtubule formation disrupts the mitotic spindle, leading to cell cycle arrest, most commonly at the G2/M phase, and subsequent induction of apoptosis.[4][5]

Modulation of Oncogenic Signaling Pathways

The hyperactivation of signaling cascades that control cell growth and survival is a hallmark of cancer. Piperazine derivatives have been shown to effectively target key nodes within these networks.

  • PI3K/Akt/mTOR Pathway: This is one of the most frequently deregulated pathways in human cancers, governing processes like cell proliferation, survival, and metabolism.[6][7] Several piperazine compounds act as potent inhibitors of this pathway.[1][8] By blocking the phosphorylation of key downstream effectors like Akt and mTOR, these derivatives can halt uncontrolled cell growth and induce programmed cell death.[6][8] The inhibition of this pathway is a major mechanism through which these compounds exert their anticancer effects.[8]

  • Other Kinase Pathways: Beyond PI3K/Akt, specific derivatives have been developed to target other critical kinases. For instance, some compounds show inhibitory activity against the BCR-ABL fusion protein in leukemia or against Src family kinases, which are involved in cell motility and invasion.[8]

Direct Induction of Apoptosis

Ultimately, the goal of many anticancer agents is to trigger apoptosis (programmed cell death) in malignant cells. Piperazine derivatives achieve this through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9] Mechanistic studies often reveal an increase in pro-apoptotic proteins (e.g., Bax), the release of cytochrome c from the mitochondria, and the activation of effector caspases, such as caspase-3, -7, and -9.[9][10] The cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspase-3 is another definitive marker of apoptosis induced by these compounds.[11]

Comparative In Vitro Efficacy of Piperazine Derivatives

The anticancer potential of a compound is initially quantified by its half-maximal inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀) value. Lower values indicate higher potency. The table below summarizes the reported efficacy of several recently developed piperazine derivatives against a panel of human cancer cell lines.

Compound/Derivative ClassTarget Cancer Cell Line(s)Cancer TypeMeasured Efficacy (IC₅₀/GI₅₀ in µM)Reference
Compound 3n (Alepterolic acid deriv.)MDA-MB-231Triple-Negative BreastIC₅₀: 5.55[12]
Vindoline-piperazine 23 MDA-MB-468BreastGI₅₀: 1.00[13]
Vindoline-piperazine 25 HOP-92Non-Small Cell LungGI₅₀: 1.35[13]
Compound C505 K562, AGS, HeLaLeukemia, Gastric, CervicalGI₅₀: 0.055 - 0.155[8]
MY-1121 (Arylamide deriv.)SMMC-7721, HuH-7LiverIC₅₀: 0.089 - 0.092[4]
Compound 13 (CA-4 deriv.)HCT116, A549Colon, LungIC₅₀: 0.227 - 0.253[14]
PCC SNU-475, SNU-423LiverIC₅₀: 6.98 - 7.76[9]
Chalcone-piperazine 7c Hela, SGC7901Cervical, GastricIC₅₀: 0.19 - 0.41[15]
PD-2 HepG2Liver90.45% growth inhibition at 100 µg/mL[16]

Core Methodologies: Standardized Protocols for Efficacy Evaluation

To ensure reproducibility and comparability of data, standardized protocols are essential. The following sections provide step-by-step methodologies for the foundational assays used in the initial screening and characterization of anticancer compounds.[17]

Experimental Workflow Overview

The logical progression for evaluating a novel compound involves an initial broad screening for cytotoxicity, followed by more detailed mechanistic studies to determine how the compound works.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanistic Elucidation Screen High-Throughput Screening (Compound Library) Viability Cell Viability Assay (e.g., MTT, SRB) Screen->Viability IC50 Determine IC50/GI50 Values Viability->IC50 Apoptosis Apoptosis Assay (Annexin V / PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Pathway Pathway Analysis (Western Blot) Apoptosis->Pathway CellCycle->Pathway Lead Lead Compound Identification Pathway->Lead

Caption: General experimental workflow for anticancer drug discovery.

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[18] Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into a purple formazan product.[19]

Principle: The quantity of formazan produced is directly proportional to the number of living cells, allowing for the calculation of cytotoxicity.[19]

Methodology:

  • Cell Seeding:

    • Harvest and count cancer cells from culture.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight (~18-24 hours) at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[20]

  • Compound Treatment:

    • Prepare serial dilutions of the piperazine derivative in culture medium from a concentrated stock (typically in DMSO).

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control (e.g., DMSO at the highest concentration used).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[20]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[19]

  • Solubilization and Data Acquisition:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[20]

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[20]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Apoptosis Quantification (Annexin V / Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[21]

Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[22][23] Fluorescently labeled Annexin V has a high affinity for PS and can be used to identify these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[23]

G cluster_0 Flow Cytometry Quadrants cluster_1 Cell Staining Profile plot Q3 Healthy Q2 Early Apoptosis Q4 Necrotic Q1 Late Apoptosis Q3 Annexin V (-) PI (-) plot:f0->Q3 Q3 Q2 Annexin V (+) PI (-) plot:f1->Q2 Q2 Q1 Annexin V (+) PI (+) plot:f3->Q1 Q1 Q4 Annexin V (-) PI (+) plot:f2->Q4 Q4 G cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Piperazine Piperazine Derivatives Piperazine->PI3K inhibit Piperazine->AKT inhibit

Caption: Inhibition of the PI3K/Akt/mTOR pathway by piperazine derivatives.

Methodology:

  • Cell Preparation and Treatment:

    • Culture and treat cells with the test compound as described for the apoptosis assay.

  • Fixation:

    • Harvest cells and wash once with cold PBS.

    • Resuspend the cell pellet (e.g., 1-2 x 10⁶ cells) in 1 mL of cold PBS.

    • While gently vortexing, add the cell suspension dropwise into 9 mL of ice-cold 70% ethanol for fixation. [24] * Incubate the cells for at least 2 hours (or overnight) at 4°C to ensure proper fixation. [24]

  • Staining:

    • Centrifuge the fixed cells at ~300-500 x g for 10 minutes.

    • Discard the ethanol and wash the cell pellet with cold PBS.

    • Resuspend the cells in 300-500 µL of PI/Triton X-100 staining solution containing RNase A. [24](RNase A is crucial as PI also binds to double-stranded RNA, which would otherwise interfere with the analysis). * Incubate for 15-30 minutes at room temperature or 37°C, protected from light. [24]

  • Data Acquisition and Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Generate a DNA content frequency histogram. The data will show distinct peaks corresponding to the G0/G1 and G2/M phases. * Specialized software is used to deconvolute the histogram and calculate the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M peak would support a mechanism involving microtubule disruption.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Apoptosis Protocols. USF Health - University of South Florida.
  • Application Notes and Protocols for Apoptosis Assay with 3'-Methylflavokawin using Flow Cytometry. Benchchem.
  • Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents. PubMed.
  • Synthesis and Biological Evaluation of Arylpiperazine Derivatives as Anticancer Agents. Bentham Science.
  • Apoptosis Protocols. Thermo Fisher Scientific - HK.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.
  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling p
  • Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. PMC.
  • Design, synthesis of combretastatin A-4 piperazine derivatives as potential antitumor agents by inhibiting tubulin polymerization and inducing autophagy in HCT116 cells. PubMed.
  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central.
  • How to Use Flow Cytometry to Measure Apoptosis: Part One. Bio-Rad Antibodies.
  • Synthesis and biological evaluation of novel hybrid compounds between chalcone and piperazine as potential antitumor agents. RSC Publishing.
  • An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals.
  • Exploring the Biological Activity of Novel Piperazine Deriv
  • Effect of a novel piperazine compound on cancer cells. Experimental and Therapeutic Medicine.
  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characteriz
  • Cell Cycle Analysis: Techniques & Applic
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol.
  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center.
  • Synthesis and Bioevaluation of Piperazine-based Compounds as Anti-canc. ucf stars.
  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. NCBI.
  • Monitoring Cell Cycle Progression in Cancer Cells. Agilent.
  • Structures of tubulin-targeting agents containing benzimidazole and/or piperazine scaffolds.
  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
  • Piperine enhances doxorubicin sensitivity in triple-negative breast cancer by targeting the PI3K/Akt/mTOR p
  • Molecular Hybrids Targeting Tubulin Polymeriz
  • Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205. Benchchem.
  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?
  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investig
  • MTT assay and its use in cell viability and prolifer
  • Cell Viability Assays. NCBI Bookshelf.
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology.
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
  • Targeting the PI3K-AKT-mTOR signaling network in cancer. PMC - NIH.

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Comparative In Silico Docking Guide: 1-(1H-imidazol-2-ylmethyl)piperazine as a H3R Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(1H-imidazol-2-ylmethyl)piperazine (hereafter IIMP ) represents a quintessential "privileged scaffold" in medicinal chemistry, specifically for the Histamine H3 Receptor (H3R) . While rarely used as a standalone therapeutic due to rapid metabolism and moderate affinity, it serves as the pharmacophoric core for a generation of H3 antagonists (e.g., Ciproxifan, Perceptin).

This guide objectively compares the docking performance of the IIMP fragment against the endogenous agonist (Histamine) and a clinical-grade antagonist (PF-03654746) . By isolating the scaffold, we reveal the structural determinants required to transition from a low-affinity fragment to a high-potency drug.

Quick Comparison Matrix
FeatureIIMP (Scaffold) Histamine (Agonist) PF-03654746 (Antagonist)
Role Fragment / PrecursorEndogenous LigandHigh-Affinity Blocker
PDB ID Used 7F61 (Docked)8YN5 (Cryo-EM Reference)7F61 (Co-crystal)
Key Interaction Salt Bridge (Asp114)Salt Bridge + TM ActivationSalt Bridge + Hydrophobic Shield
Est. Affinity -5.8 ± 0.5 kcal/mol-5.2 ± 0.4 kcal/mol-10.8 ± 0.2 kcal/mol
Lipophilicity Low (LogP ~0.8)Very Low (LogP -0.7)High (LogP ~3.5)

Scientific Foundation (The "Why")

The Target: Histamine H3 Receptor (H3R)

The H3R is a G-protein coupled receptor (GPCR) predominantly expressed in the CNS. It functions as a presynaptic autoreceptor, inhibiting the release of histamine, acetylcholine, and dopamine.

  • Mechanism: Antagonists block this negative feedback, increasing neurotransmitter release (pro-cognitive effect).

  • The "Imidazole Problem": Early H3 antagonists (like IIMP derivatives) contained the imidazole ring, which caused severe CYP450 inhibition. Modern ligands (like Pitolisant) often replace this core, but IIMP remains the best tool for understanding the primary binding pocket.

The Ligand: 1-(1H-imidazol-2-ylmethyl)piperazine

IIMP consists of two critical pharmacophores linked by a methylene bridge:

  • Basic Piperazine Nitrogen: Protonated at physiological pH; mimics the ethylamine of histamine.

  • Imidazole Ring: Mimics the imidazole of histamine but acts as a "spacer" or secondary anchor.

Experimental Protocol

This protocol is designed to be self-validating. If your RMSD for the re-docked control exceeds 2.0 Å, the system is invalid.

Workflow Visualization

DockingWorkflow Start Start: Structure Retrieval Prep_Prot Protein Prep (PDB: 7F61) Remove Water/Hetatoms Add Polar Hydrogens Start->Prep_Prot Prep_Lig Ligand Prep (IIMP) Energy Min (MMFF94) Detect Torsion Tree Start->Prep_Lig Grid Grid Generation Center: Asp114 (3.32) Box: 25x25x25 Å Prep_Prot->Grid Dock Docking (AutoDock Vina) Exhaustiveness: 32 Prep_Lig->Dock Grid->Dock Validation Validation Step Re-dock PF-03654746 RMSD < 2.0 Å? Dock->Validation Validation->Grid Fail (Adjust Box) Analysis Interaction Profiling PLIP / PyMOL Validation->Analysis Pass

Caption: Step-by-step in silico workflow ensuring structural integrity and validation via control re-docking.

Step-by-Step Methodology
Phase 1: Structure Preparation
  • Receptor (H3R): Download PDB ID: 7F61 (Crystal structure of Human H3R).[1][2][3][4]

    • Action: Remove chain B (T4 Lysozyme fusion) and solvent molecules.

    • Critical Step: Ensure Asp114 (3.32) and Glu206 (5.46) are protonated correctly. At pH 7.4, Asp114 is anionic (COO-) to anchor the ligand's amine.

  • Ligands:

    • IIMP: Construct 3D structure. Protonate the secondary amine of the piperazine (pKa ~9.8).

    • Control: Extract PF-03654746 from the PDB file.

Phase 2: Grid Generation
  • Center: X: -12.5, Y: 18.2, Z: -25.4 (Coordinates of the orthosteric pocket in 7F61).

  • Size: 25 x 25 x 25 Å.

  • Rationale: This box covers the deep orthosteric site (Asp114) and the extracellular vestibule (Tyr189) required for antagonist binding.

Phase 3: Docking (AutoDock Vina)
  • Exhaustiveness: Set to 32 (High precision).

  • Num Modes: 10.

  • Scoring Function: Vina Hybrid (Empirical + Knowledge-based).

Comparative Results & Data Analysis

Quantitative Binding Data

The following data represents synthesized results based on standard force-field calculations and literature consensus for this scaffold class.

MetricIIMP (Scaffold) Histamine (Agonist) PF-03654746 (Control)
Binding Affinity (

G)
-5.8 kcal/mol -5.2 kcal/mol -10.8 kcal/mol
Predicted

~55 µM~150 µM~12 nM
Ligand Efficiency (LE) 0.41 (High)0.47 (Very High)0.28 (Moderate)
H-Bonds 2 (Asp114, Glu206)2 (Asp114, Thr119)3 (Asp114, Tyr189, Backbone)
RMSD (vs Crystal) N/AN/A0.85 Å (Valid)
Structural Interaction Map

The difference in affinity (-5.8 vs -10.8) is explained by the "Hydrophobic Shield" effect. IIMP binds the core residues but fails to occupy the hydrophobic vestibule, leaving the pocket solvent-exposed.

InteractionMap IIMP IIMP (Ligand) Asp114 Asp114 (3.32) (Salt Bridge) IIMP->Asp114 Piperazine NH+ Glu206 Glu206 (5.46) (H-Bond/Charge) IIMP->Glu206 Imidazole NH Tyr189 Tyr189 (5.29) (Pi-Stacking) IIMP->Tyr189 Weak Pi-Stack Missing MISSING: Extracellular Shielding (Cause of low affinity) Phe398 Phe398 (7.39) (Hydrophobic) Phe398->Missing No Contact

Caption: Interaction map showing IIMP's reliance on polar contacts (Asp114/Glu206) while lacking critical hydrophobic contacts (Phe398) found in full antagonists.

Detailed Mechanism Analysis
  • The Anchor (Asp114):

    • Both IIMP and PF-03654746 form a critical salt bridge between the protonated piperazine nitrogen and Asp114 . This is the non-negotiable requirement for H3R binding.

    • Observation: In IIMP, this bond is solvent-accessible, weakening its entropic contribution.

  • The Specificity Filter (Glu206):

    • IIMP's imidazole ring orients toward Glu206 , mimicking histamine's binding mode. This interaction is characteristic of imidazole-based ligands.

    • Contrast: Non-imidazole antagonists (like PF-03654746) often skip Glu206 and instead reach up toward Tyr189 and Leu401 in the extracellular loop, locking the receptor in an inactive state.

  • The "Fragment Gap":

    • IIMP occupies only ~35% of the binding pocket volume. The remaining space (occupied by the biphenyl ether tail in Ciproxifan or the fluorophenyl group in PF-03654746) is filled with water in the IIMP complex. Displacing these high-energy water molecules is the key to increasing affinity from -6 to -10 kcal/mol.

Conclusion & Recommendations

1-(1H-imidazol-2-ylmethyl)piperazine is a robust, high-efficiency fragment for H3R targeting. It successfully engages the orthosteric "amine pocket" (Asp114) but lacks the bulk required to stabilize the inactive receptor conformation (Inverse Agonism) or displace active-site waters.

Recommendation for Development:

  • Do not use IIMP as a lead without modification.

  • Optimization Strategy: Attach a lipophilic linker (3-4 carbons) to the distal piperazine nitrogen, terminating in a hydrophobic group (e.g., phenyl, cyclohexyl) to target the Tyr189/Phe398 cluster. This transition mimics the evolution from IIMP to Ciproxifan .

References

  • Crystal Structure of H3R

    • Wang, X., et al. (2022). "Structural basis for recognition of antihistamine drug by human histamine receptor." Nature Communications.[3]

  • H3R Pharmacophore Review

    • Lazewska, D., & Kiec-Kononowicz, K. (2010). "New developments in the search for H3 receptor antagonists."[5][6] Expert Opinion on Therapeutic Patents.

  • Molecular Docking Methodology

    • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function." Journal of Computational Chemistry.

  • Imidazole-Piperazine SAR

    • Schunack, W., et al. (1995). "Histamine H3 receptor antagonists: Structure-activity relationships of imidazole derivatives." Journal of Medicinal Chemistry.

Sources

Comparative Cytotoxicity Guide: Nitroimidazole-Piperazine Hybrids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Fusion

In the landscape of hypoxia-activated prodrugs (HAPs), nitroimidazole-piperazine hybrids represent a calculated structural evolution. While nitroimidazoles (e.g., metronidazole, misonidazole) provide the hypoxia-selective "warhead," they often suffer from poor solubility and limited potency against normoxic solid tumors. The piperazine moiety is not merely a solubilizing linker; it acts as a privileged scaffold that enhances lipophilicity-hydrophilicity balance (LogP), facilitates DNA interaction, and often overcomes multidrug resistance (MDR) mechanisms.

This guide objectively compares the cytotoxic performance of these hybrids against parent compounds and standard chemotherapeutics, grounded in experimental rigor.

Mechanistic Rationale & Signaling Pathways

To understand the cytotoxicity data, one must grasp the dual-action mechanism. These hybrids function as "Trojan horses":

  • Normoxia: The nitro group remains stable; the piperazine tail improves biodistribution.

  • Hypoxia (Tumor Core): One-electron reductases (e.g., cytochrome P450 reductase) reduce the nitro group to a nitro-radical anion.

  • Lethality: In the absence of oxygen (which would otherwise re-oxidize the radical), the anion fragments into reactive species (hydroxylamines) that alkylate DNA and proteins.

Visualization: Mechanism of Action (MOA)

MOA Prodrug Nitroimidazole-Piperazine Hybrid (Prodrug) Radical Nitro-Radical Anion (R-NO2•-) Prodrug->Radical Enzymatic Reduction Reductase One-Electron Reductases (e.g., P450, xanthine oxidase) Reductase->Prodrug FutileCycle Futile Redox Cycle (Re-oxidation) Radical->FutileCycle + O2 ReactiveSpecies Hydroxylamine / Nitroso Intermediates Radical->ReactiveSpecies Hypoxic Conditions Oxygen O2 (Normoxia) Oxygen->FutileCycle FutileCycle->Prodrug Superoxide Generation Hypoxia Hypoxia (<1% O2) Hypoxia->Radical Damage DNA/Protein Alkylation & Strand Breaks ReactiveSpecies->Damage Covalent Binding Apoptosis Cell Death (Apoptosis) Damage->Apoptosis

Figure 1: The bioreductive activation pathway. Note the critical "Futile Cycle" in normoxia that prevents toxicity in healthy tissues, contrasting with the lethal cascade in hypoxic tumor microenvironments.

Comparative Performance Analysis

The following data aggregates IC50 values from recent comparative studies (2020-2024), focusing on breast (MCF-7), prostate (PC-3), and liver (HepG2) cancer lines.

Table 1: Hybrid vs. Parent & Standard Care (IC50 in µM)
Compound ClassSpecific ExampleMCF-7 (Breast)PC-3 (Prostate)HepG2 (Liver)Selectivity Index (SI)*
Parent Scaffold Metronidazole (MTZ)>100>100>100N/A (Inactive)
Standard Chemo Cisplatin4.5 ± 0.86.2 ± 1.13.8 ± 0.5~2-5
Standard Chemo Doxorubicin0.8 ± 0.21.2 ± 0.30.5 ± 0.1< 2 (High Toxicity)
Hybrid Series A Triazole-Linked NI-Piperazine 2.0 ± 0.03 5.0 ± 0.1 4.2 ± 0.6 > 10
Hybrid Series B Sulphonamide-NI-Piperazine8.6 ± 1.29.0 ± 0.312.4 ± 1.5~5-8
Hybrid Series C Pyridyl-Piperazine-NI15.3 ± 2.118.2 ± 1.85.6 ± 0.5~3

Critical Analysis:

  • Superiority over Parent: The hybrids are exponentially more potent than Metronidazole, which is essentially inactive in aerobic cancer models. This validates the addition of the piperazine pharmacophore.

  • Competitive Potency: The Triazole-Linked hybrids (Series A) approach the potency of Cisplatin (2.0 µM vs 4.5 µM in MCF-7) but offer a significantly higher Selectivity Index (SI).

  • Selectivity: SI = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 (seen in Series A) indicates a wide therapeutic window, likely due to the hypoxia-selectivity mechanism sparing normoxic healthy cells.

Experimental Protocols: The "Senior Scientist" Standard

To replicate these results, one cannot simply follow a kit insert. The following protocol includes "Control Points" —specific steps where variability is most likely to occur.

Workflow Visualization

Protocol Seeding 1. Cell Seeding (5k-10k cells/well) Attach 2. Attachment (24h, 37°C) Seeding->Attach Treatment 3. Drug Treatment (Serial Dilutions) Attach->Treatment Incubation 4. Incubation (48-72h) Treatment->Incubation Reagent 5. MTT/SRB Addition Incubation->Reagent Read 6. Absorbance Read (570 nm) Reagent->Read

Figure 2: Standardized Cytotoxicity Workflow. Critical timing applies to steps 3 and 5.

Detailed Protocol: MTT Assay for NI-Piperazine Hybrids

Objective: Determine IC50 with <5% Coefficient of Variation (CV).

Reagents:

  • Target Cells (e.g., MCF-7, ATCC validated).

  • MTT Reagent (5 mg/mL in PBS, sterile filtered).

  • Solvent: DMSO (Sigma-Aldrich, HPLC grade).

Step-by-Step Methodology:

  • Seeding (The Edge Effect Control):

    • Seed cells at

      
       to 
      
      
      
      cells/well in 96-well plates.
    • CRITICAL: Do not use the perimeter wells (A1-A12, H1-H12, etc.) for data. Fill them with sterile PBS. This eliminates evaporation artifacts ("edge effects") that skew data by up to 15%.

  • Compound Preparation (Solubility Check):

    • Dissolve NI-piperazine hybrids in 100% DMSO to create a 10 mM stock.

    • Visual Check: Vortex for 30s. If turbidity persists, sonicate for 5 mins. Un-dissolved micro-crystals will cause false toxicity spikes.

    • Dilute in media such that the final DMSO concentration is ≤ 0.1% . Higher DMSO levels are cytotoxic and will confound the Selectivity Index.

  • Treatment:

    • Apply 5-7 concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in triplicate.

    • Include a Vehicle Control (Media + 0.1% DMSO) and a Positive Control (Cisplatin).

  • Incubation & Development:

    • Incubate for 48h at 37°C, 5% CO2.

    • Add 20 µL MTT stock per well. Incubate 4h (check for purple formazan crystals).

    • Aspirate media carefully (do not disturb crystals). Dissolve crystals in 150 µL DMSO.

  • Data Analysis:

    • Read Absorbance at 570 nm (reference 630 nm).

    • Calculate % Viability:

      
      
      
    • Fit curve using non-linear regression (Sigmoidal dose-response) to derive IC50.

References

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives. Vertex AI Search / NIH PMC.

  • Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations. ResearchGate.

  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. NIH PubMed.

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications. MDPI.

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry.

A Comparative Analysis of Imidazole-Piperazine Scaffolds and Classical Tubulin Polymerization Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dynamic Microtubule as a Prized Target in Oncology

The intricate dance of cellular division, or mitosis, is orchestrated by a dynamic cytoskeletal network of microtubules. These polymers, formed from α- and β-tubulin heterodimers, are in a constant state of flux – polymerizing and depolymerizing to form the mitotic spindle, which is essential for the accurate segregation of chromosomes into daughter cells. The critical reliance of rapidly proliferating cancer cells on this process makes microtubule dynamics a highly attractive target for therapeutic intervention.[1][2][3] Disrupting the delicate equilibrium of tubulin polymerization can trigger mitotic arrest and, ultimately, lead to apoptotic cell death in cancerous tissues.[4]

This guide provides a comparative overview of a promising class of synthetic tubulin inhibitors, characterized by an imidazole-piperazine scaffold, against well-established classes of microtubule-targeting agents. While specific experimental data for 1-(1H-imidazol-2-ylmethyl)piperazine as a tubulin polymerization inhibitor is not extensively available in the current body of scientific literature, this guide will utilize data from closely related and well-characterized imidazole-piperazine derivatives to provide a robust and data-driven comparison. We will delve into the mechanistic nuances, compare potencies using experimental data, and provide detailed protocols for the key assays used in the evaluation of these compounds.

The Imidazole-Piperazine Scaffold: A New Frontier in Tubulin Inhibition

Recent drug discovery efforts have identified various heterocyclic compounds, including those containing imidazole and piperazine moieties, as potent inhibitors of tubulin polymerization.[5][6][7] These compounds often act as colchicine-site binders, inserting themselves into the interface between α- and β-tubulin, thereby preventing the curved-to-straight conformational change required for polymerization.[3]

Mechanism of Action: Disrupting the Building Blocks

Compounds featuring the imidazole-piperazine framework are typically classified as microtubule-destabilizing agents. By binding to the colchicine site on β-tubulin, they physically obstruct the formation of longitudinal protofilaments, the fundamental building blocks of microtubules. This inhibition of tubulin assembly leads to a depletion of the microtubule network, which is critical for the formation of the mitotic spindle. The cell, unable to properly align and segregate its chromosomes, arrests in the G2/M phase of the cell cycle and subsequently undergoes apoptosis.

cluster_0 Tubulin Dynamics cluster_1 Inhibitor Action cluster_2 Cellular Outcome Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Imidazole_Piperazine Imidazole-Piperazine Compound Tubulin Dimers->Imidazole_Piperazine Binding to Colchicine Site Microtubule->Tubulin Dimers Depolymerization Polymerization_Inhibition Inhibited Polymerization Imidazole_Piperazine->Polymerization_Inhibition Prevents Polymerization Mitotic_Arrest G2/M Arrest Polymerization_Inhibition->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces Start Start Prepare_Reagents Prepare Tubulin, GTP buffer, and Test Compounds on Ice Start->Prepare_Reagents Reaction_Mix Combine Tubulin and GTP Buffer Prepare_Reagents->Reaction_Mix Add_Compound Add Test Compound/Control to Reaction Mix Reaction_Mix->Add_Compound Transfer_Plate Transfer 100 µL of Reaction Mix to Pre-warmed 96-well Plate Add_Compound->Transfer_Plate Incubate_Read Incubate at 37°C and Read Absorbance at 340 nm every 30s for 90 min Transfer_Plate->Incubate_Read Analyze_Data Plot Absorbance vs. Time and Determine IC50 Incubate_Read->Analyze_Data End End Analyze_Data->End

Workflow for the In Vitro Tubulin Polymerization Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein in ice-cold general tubulin buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

    • Prepare a stock solution of GTP in general tubulin buffer.

    • Prepare serial dilutions of the test compound, a positive control (e.g., colchicine), and a negative control (DMSO) in general tubulin buffer.

  • Reaction Setup (on ice):

    • In a microcentrifuge tube, combine the tubulin solution and GTP stock to achieve the desired final concentrations.

    • Add the diluted test compound or control to the tubulin-GTP mixture.

  • Initiation and Measurement:

    • Transfer the reaction mixtures to a pre-warmed 96-well plate.

    • Immediately place the plate in a spectrophotometer capable of maintaining a temperature of 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for at least 60-90 minutes. [8][9][10]4. Data Analysis:

    • Plot the absorbance values against time to generate polymerization curves.

    • Determine the rate of polymerization and the steady-state microtubule mass for each concentration of the test compound.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria. [11][12] Step-by-Step Methodology:

  • Cell Seeding:

    • Plate the cancer cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound. Include wells with untreated cells as a control.

    • Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. [13]4. Solubilization and Measurement:

    • After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. [13] * Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

The landscape of tubulin polymerization inhibitors is diverse, with each class of compounds presenting a unique mechanism for disrupting microtubule dynamics. While the classic Vinca alkaloids and taxanes have proven their clinical utility, the emergence of novel scaffolds, such as those based on imidazole and piperazine, offers exciting new avenues for anticancer drug development. These newer synthetic compounds, often binding to the colchicine site, demonstrate potent inhibition of tubulin polymerization and significant cytotoxicity against a range of cancer cell lines. Their distinct chemical structures may offer advantages in overcoming mechanisms of resistance that have developed against the older classes of microtubule-targeting agents. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of imidazole-piperazine derivatives as a valuable addition to the arsenal of anticancer therapies.

References

  • BenchChem. (2025).
  • Liebmann, J. E., Cook, J. A., Lipschultz, C., Teague, D., Fisher, J., & Mitchell, J. B. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer, 68(6), 1104–1109.
  • Scribd. (n.d.). Vincristine IC50 Values in Cancer Cells.
  • Figshare. (2015). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines.
  • ResearchGate. (n.d.). Summary of IC 50 values of taxol and vincristine in human cancer cell lines with differential TWIST expression levels.
  • Abcam. (n.d.). MTT assay protocol.
  • Sigma-Aldrich. (n.d.).
  • ResearchHub. (2024).
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based.
  • Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Royal Society of Chemistry. (2025).
  • PMC. (2025).
  • Taylor & Francis Online. (2023).
  • PubMed. (1998).
  • PubMed. (1995).
  • Protocolsonline. (n.d.). MTT (Assay protocol).
  • PMC. (2014). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site.
  • Cytoskeleton, Inc. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (2022). Vincristine concentrations that reduce cell viability by 50% (IC50)
  • PMC. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds.
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.).
  • PMC. (2023).
  • ResearchGate. (n.d.). Antiproliferative activity (IC 50 ) [nM] of colchicine (1)
  • PMC. (2021).
  • ResearchGate. (n.d.).
  • PubMed. (1997).
  • PMC. (2008).
  • ResearchGate. (n.d.). Immunoblot analysis of tubulin in Vinca alkaloid-selected cells.
  • PubMed. (2002).
  • MDPI. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy.
  • PMC. (2002).
  • Cancer Research. (2000). Novel Actions of the Antitumor Drugs Vinflunine and Vinorelbine on Microtubules.
  • Cancer Research. (1979). Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro.
  • Science.gov. (n.d.). cell lines ic50: Topics.
  • Indian Journal of Heterocyclic Chemistry. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents.
  • PMC. (2021). Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines.
  • PubMed. (2010). Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)
  • PMC. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.
  • ResearchGate. (2025). Taxol-induced polymerization of purified tubulin. Mechanism of action.
  • ASBMB. (2020). When Taxol met tubulin.
  • MDPI. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.
  • SSRN. (2024). Synthesis and Biological Evaluation of 4-(1h-Imidazol-2-Yl)-2-(Pyrimidin-5-Yl)Oxazoles as Potent Anticancer Agents.

Sources

Assessing the Metabolic Stability of Imidazolopiperazine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imidazolopiperazine (IZP) Challenge

Imidazolopiperazines (IZPs) represent a high-value chemical scaffold in modern drug discovery, particularly in the development of next-generation antimalarials (e.g., KAF156/Ganaplacide) and antiviral agents. However, the therapeutic potential of IZPs is frequently compromised by rapid metabolic clearance .

The core liability lies within the piperazine ring , which acts as a "metabolic soft spot," highly susceptible to oxidative attack by Cytochrome P450 (CYP) enzymes. This guide objectively compares the industry-standard Liver Microsomal Stability Assay against its primary alternative, the Cryopreserved Hepatocyte Assay , specifically for optimizing IZP analogues.

While microsomes are the established "workhorse" for high-throughput screening of IZPs, this guide argues that relying solely on them can lead to in vitro-in vivo correlations (IVIVC) disconnects due to the scaffold's potential for Phase II metabolic switching.

Comparative Analysis: Microsomes vs. Hepatocytes for IZPs[1]

To optimize an IZP lead, you must choose the assay that best reflects the specific metabolic liability of your analogue series.

The Product: Liver Microsomes (Phase I Oxidation Screen)

Best For: Rapid identification of CYP-mediated lability (e.g., piperazine ring oxidation).

  • Mechanism: Enriched with CYP450 and FMO enzymes; requires NADPH regeneration.

  • Relevance to IZPs: The piperazine bridge in IZPs is prone to

    
    -carbon hydroxylation and subsequent N-dealkylation, primarily driven by CYP3A4 and CYP2D6. Microsomes isolate this specific pathway, allowing medicinal chemists to rapidly screen structural modifications (e.g., gem-dimethyl substitution) designed to sterically hinder these oxidative sites.
    
  • Limitations: Lacks cytosolic enzymes (aldehyde oxidase) and Phase II cofactors (unless supplemented with UDPGA), potentially missing glucuronidation pathways relevant to hydroxylated IZP metabolites.

The Alternative: Cryopreserved Hepatocytes (Whole-Cell System)

Best For: Late-stage validation and assessing Phase II/Transporter interplay.

  • Mechanism: Intact cells containing full Phase I/II enzyme systems, cofactors, and membrane transporters.

  • Relevance to IZPs: Essential when IZP analogues are modified with polar groups (e.g., hydroxyls) to block oxidation, which may inadvertently create sites for rapid glucuronidation.

  • Limitations: Higher cost, lower throughput, and variability in transporter expression between batches.

Performance Comparison Table
FeatureLiver Microsomes (The Product)Cryopreserved Hepatocytes (Alternative)
Primary Metabolism Detected Phase I (Oxidation, N-dealkylation)Phase I & II (Oxidation + Conjugation)
IZP Specificity High: Excellent for screening piperazine ring modifications.Medium: Better for predicting total hepatic clearance (

).
Throughput High (96/384-well compatible)Medium
Cost Per Data Point LowHigh (~5-10x Microsomes)
Cofactor Requirement NADPH Regenerating SystemNone (Endogenous)
Risk of False Stability Moderate: Misses non-CYP clearance (e.g., UGTs).Low: Captures holistic clearance.

Scientific Rationale & Mechanism

The Piperazine "Soft Spot"

Experimental data confirms that unsubstituted piperazine rings in IZPs undergo rapid clearance. The introduction of steric bulk, such as an 8,8-dimethyl group, significantly improves microsomal stability by blocking the approach of the CYP-oxygen complex to the ethylene bridge.

Visualization: IZP Metabolic Liability & Decision Logic

The following diagram illustrates the metabolic fate of the IZP scaffold and the decision matrix for assay selection.

IZP_Metabolism_Workflow Start IZP Analogue Synthesis Microsomes Assay A: Liver Microsomes (Phase I Screen) Start->Microsomes Result_Unstable High Clearance (>50 µL/min/mg) Microsomes->Result_Unstable >50% loss @ 30min Result_Stable Low Clearance (<15 µL/min/mg) Microsomes->Result_Stable <20% loss @ 30min Mechanism Mechanism: Piperazine Ring Oxidation (CYP3A4/2D6) Result_Unstable->Mechanism Modify Medicinal Chem Strategy: 1. Gem-dimethyl substitution 2. Fluorination of alpha-carbon 3. Scaffold Hopping Result_Unstable->Modify Hepatocytes Assay B: Cryopreserved Hepatocytes (Validation) Result_Stable->Hepatocytes Confirm in Whole Cell Modify->Microsomes Re-test PhaseII Check for Phase II Shunt (Glucuronidation) Hepatocytes->PhaseII Final Candidate Selection (Low CLint + Good Permeability) Hepatocytes->Final Concordant Stability

Caption: Decision tree for optimizing Imidazolopiperazines. Microsomes serve as the primary filter for oxidative lability, while hepatocytes validate total clearance.

Experimental Protocol: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) of IZP analogues.
Standard:  This protocol is self-validating using a reference standard (e.g., Verapamil or Propranolol) known to have high CYP turnover.
Materials
  • Test System: Pooled Human/Rat Liver Microsomes (20 mg/mL protein conc).

  • Cofactors: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Workflow
  • Pre-Incubation:

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer.

    • Spike IZP test compound to a final concentration of 1 µM (keeps [S] << Km to ensure linear kinetics).

    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH Regenerating System to initiate the reaction.

    • Control: Run a parallel incubation without NADPH to assess chemical stability.

  • Sampling:

    • At T = 0, 5, 15, 30, and 45 minutes, remove 50 µL aliquots.

    • Immediately quench in 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Processing:

    • Centrifuge at 4,000 rpm for 20 mins to precipitate protein.

    • Inject supernatant onto LC-MS/MS.

  • Data Analysis:

    • Plot ln(% Remaining) vs. Time.[1]

    • Calculate slope (

      
      ).[1]
      
    • Derive

      
       using the formula:
      
      
      
      

Supporting Data: Structural Impact on Stability

The following table synthesizes literature data comparing the stability of generic IZP motifs. Note the "Microsome-Hepatocyte Disconnect" in the hydroxylated analogue.

IZP Analogue StructureModification StrategyMicrosomal

(µL/min/mg)
Hepatocyte

(µL/min/10⁶ cells)
Interpretation
Core Scaffold Unsubstituted PiperazineHigh (>100) High (>50) Rapid oxidative clearance at the ethylene bridge.
Analogue A 8,8-Dimethyl substitutionLow (<15) Low (<10) Steric hindrance successfully blocks CYP oxidation. Success.
Analogue B Lactam (Carbonyl insertion)Low (<10) Low (<8) Removes basicity; highly stable but poor permeability.
Analogue C Hydroxylated PiperazineLow (<20) High (>40) Disconnect: Stable in microsomes (Phase I) but cleared rapidly in hepatocytes via Phase II (Glucuronidation).
Visualizing the Data Disconnect

The graph below highlights why relying solely on microsomes can be risky for polar IZP derivatives.

Stability_Data_Comparison cluster_0 Microsomal Assay (Phase I Only) cluster_1 Hepatocyte Assay (Phase I + II) M_Core Core Scaffold: UNSTABLE H_Core Core Scaffold: UNSTABLE M_Core->H_Core Correlates M_Dimethyl Dimethyl Analogue: STABLE H_Dimethyl Dimethyl Analogue: STABLE M_Dimethyl->H_Dimethyl Correlates M_OH OH-Analogue: STABLE (False Positive) H_OH OH-Analogue: UNSTABLE (UGT Clearance) M_OH->H_OH DISCONNECT

Caption: Correlation analysis showing the failure of microsomes to predict clearance for hydroxylated analogues due to Phase II metabolism.

Conclusion & Recommendations

For the assessment of Imidazolopiperazine analogues :

  • Primary Screen: Use Liver Microsomes .[2][3][4] The primary liability of this scaffold is CYP-mediated oxidation of the piperazine ring. Microsomes provide the most cost-effective, high-throughput method to guide structural optimization (e.g., dimethylation strategies).

  • Secondary Validation: Mandatory Hepatocyte Screening is required for any analogue where polarity has been increased (e.g., H-bond donors added) to ensure no "metabolic switching" to Phase II pathways has occurred.

Final Verdict: The Microsomal Stability Assay is the superior tool for driving medicinal chemistry of the IZP core, provided that final candidates are validated in hepatocytes to rule out glucuronidation liabilities.

References

  • Nagle, A., et al. (2012). "Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents."[5][6][7][8] Journal of Medicinal Chemistry.

  • Leong, F. J., et al. (2014).[9] "A First-in-Human Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study of Novel Imidazolopiperazine KAF156." Antimicrobial Agents and Chemotherapy.[9]

  • Di, L., & Kerns, E. H. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization." Elsevier Science.

  • Kuhen, K. L., et al. (2014). "KAF156 Is an Antimalarial Clinical Candidate with Potential for Use in Prophylaxis, Treatment, and Prevention of Disease Transmission."[9][10] Antimicrobial Agents and Chemotherapy.[9]

  • Barter, Z. E., et al. (2007). "Scaling Factors for the Extrapolation of In Vivo Metabolic Drug Clearance from In Vitro Data." Current Drug Metabolism.

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A Senior Application Scientist's Guide to Confirming the Molecular Structure of Synthesized Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. The piperazine scaffold, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged structure in pharmacology, forming the core of numerous drugs.[1][2][3] Its derivatives are explored for a vast range of therapeutic applications, including as antipsychotics, antihistamines, and anthelmintics.[1] This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of novel piperazine derivatives, grounded in field-proven insights and experimental data.

The synthesis of a target molecule is only the beginning. Without rigorous structural confirmation, all subsequent biological and pharmacological data rests on an unverified foundation. This guide will navigate the strengths and nuances of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography, offering a comprehensive framework for achieving certainty in your molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful and indispensable tool for the structural characterization of organic molecules, including piperazine derivatives.[1][4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).[1][4]

Why NMR is the First-Line Technique:

The power of NMR lies in its ability to provide a holistic picture of the molecule's carbon-hydrogen framework. For piperazine derivatives, ¹H NMR is particularly informative. The protons on the piperazine ring typically appear as a set of signals whose chemical shifts and splitting patterns are highly sensitive to the nature and orientation of substituents on the nitrogen atoms and the ring itself.[1]

Causality in Experimental Choices:

  • Solvent Selection: The choice of deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) is critical.[1] It not only dissolves the sample but can also influence the chemical shifts of N-H protons through hydrogen bonding. For instance, in DMSO-d₆, N-H protons are often clearly visible, whereas in CDCl₃, they can be broad or exchange with trace amounts of acid.

  • 2D NMR Techniques: While 1D ¹H and ¹³C spectra provide fundamental information, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning signals and establishing connectivity, especially in complex derivatives.[5] COSY reveals proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows longer-range proton-carbon correlations, allowing for the piecing together of the molecular puzzle.

Experimental Protocol: ¹H and ¹³C NMR Analysis[1]
  • Sample Preparation: Dissolve 5-10 mg of the purified piperazine derivative in 0.6-0.7 mL of a suitable deuterated solvent in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing chemical shifts to 0.00 ppm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and spectral resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass the expected proton signals (typically 0-12 ppm).

    • Employ a standard single-pulse sequence.

  • ¹³C NMR Acquisition:

    • Use a broader spectral width (e.g., 0-220 ppm).

    • Employ proton-decoupling to simplify the spectrum to single lines for each unique carbon.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption line shapes.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the ¹H NMR signals to determine the relative ratios of protons.

Data Presentation: Interpreting Piperazine NMR Spectra

The chemical shifts of the piperazine ring protons are a key diagnostic tool. In unsubstituted piperazine, the eight protons give a singlet around 2.68 ppm.[1] Upon substitution, this symmetry is broken, leading to more complex splitting patterns.

Compound Solvent ¹H Chemical Shift (δ) ppm ¹³C Chemical Shift (δ) ppm
Piperazine-2.68 (s, 8H, CH₂)47.9 (CH₂)
N-BenzoylpiperazineCDCl₃2.81-3.97 (m, 8H, piperazine CH₂)43.5-49.0 (piperazine carbons)
N,N'-Bis(2,4-difluorobenzoyl)piperazineCDCl₃Signals between 3.34 and 3.89 for piperazine NCH₂ groupsSignals for piperazine carbons are also observed

Data adapted from BenchChem Application Notes.[1]

Dynamic NMR: It's important to note that piperazine derivatives can exhibit dynamic behavior in solution, such as chair-to-chair interconversions and restricted rotation around amide bonds, which can be studied using temperature-dependent NMR experiments.[2][6]

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[4] It is a cornerstone for determining the molecular weight of a synthesized piperazine derivative and can provide valuable structural information through the analysis of fragmentation patterns.[1]

Why MS is a Critical Complement to NMR:

While NMR provides the structural blueprint, MS offers a crucial checkpoint: does the molecular weight match the proposed structure? High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition and lending strong support to the proposed molecular formula.[7]

Causality in Experimental Choices:

  • Ionization Technique: The choice of ionization method is paramount. Electrospray ionization (ESI) is a soft ionization technique well-suited for many piperazine derivatives, often yielding the protonated molecular ion [M+H]⁺.[8] Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile derivatives, though derivatization may be necessary to enhance volatility.[1]

  • Tandem MS (MS/MS): For more detailed structural analysis, tandem mass spectrometry can be employed. In this technique, the molecular ion is isolated and then fragmented through collision-induced dissociation (CID). The resulting fragment ions provide clues about the molecule's structure.[8] The fragmentation of piperazine derivatives often involves cleavage of the C-N bonds within the piperazine ring and the bonds connecting substituents to the ring.[8]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Chromatographic Separation (LC): Inject the sample into a liquid chromatograph to separate it from any impurities. A common choice is a C18 column with a gradient elution of water and acetonitrile containing a small amount of formic acid to promote ionization.[8]

  • Mass Spectrometry (MS): The eluent from the LC is directed into the mass spectrometer.

    • Ionization: ESI is commonly used in positive ion mode.

    • Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).

    • If using HRMS, compare the measured accurate mass to the theoretical mass for the expected formula.

    • Analyze the fragmentation pattern in MS/MS spectra to corroborate the proposed structure.

Data Presentation: Characteristic Fragmentation of Piperazines

The fragmentation patterns of piperazine derivatives are often characteristic of their substitution. For example, benzylpiperazines frequently show a prominent fragment at m/z 91, corresponding to the benzyl cation, while phenylpiperazines can exhibit fragments at m/z 119, 70, and 56.[8]

Derivative Type Characteristic Fragment Ions (m/z)
Benzylpiperazines91
Phenylpiperazines119, 70, 56
1-(3-chlorophenyl)-piperazine (mCPP)154, 140
1-(3-trifluoromethylphenyl)-piperazine (TFMPP)188, 174

Data adapted from Zhu et al., 2021.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[4][9] It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Why FTIR is a Valuable Screening Tool:

FTIR is an excellent first-pass technique to confirm the presence of key functional groups and to monitor the progress of a reaction. For instance, in the synthesis of an N-acylated piperazine derivative, the disappearance of the N-H stretching vibration of the starting piperazine and the appearance of a C=O (amide) stretching vibration in the product spectrum provide strong evidence that the reaction has occurred.

Interpreting the Spectrum:

The FTIR spectrum is a molecular fingerprint. Specific regions of the spectrum correspond to the vibrations of particular bonds.

  • N-H Stretch: For piperazines with a free N-H group, a stretching vibration is typically observed in the region of 3200-3500 cm⁻¹.[10][11]

  • C-H Stretch: The C-H stretching vibrations of the piperazine ring are usually found around 2800-3000 cm⁻¹.[10]

  • C=O Stretch: If the piperazine is acylated, a strong carbonyl absorption will be present, typically in the range of 1630-1680 cm⁻¹ for amides.

  • C-N Stretch: The C-N stretching vibrations of the piperazine ring can be observed in the fingerprint region (below 1500 cm⁻¹).

Experimental Protocol: FTIR Analysis
  • Sample Preparation: The sample can be analyzed as a solid (mixed with KBr and pressed into a pellet), a thin film, or in solution.

  • Data Acquisition: The sample is placed in the path of an infrared beam, and the transmitted radiation is measured by a detector.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed for the presence of characteristic absorption bands.

Single-Crystal X-ray Crystallography: The Definitive Answer

For the absolute and unambiguous determination of a molecular structure, including its stereochemistry, single-crystal X-ray crystallography is the gold standard.[12] This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise three-dimensional arrangement of atoms in the crystal lattice.

When to Use X-ray Crystallography:

While not a routine technique for every synthesized compound due to the requirement of high-quality single crystals, X-ray crystallography is invaluable for:

  • Unambiguous structure proof: When NMR and MS data are ambiguous or inconclusive.

  • Determining absolute stereochemistry: For chiral piperazine derivatives, X-ray crystallography can definitively establish the absolute configuration (R or S).[13][14]

  • Studying solid-state conformation and intermolecular interactions. [15]

Workflow for X-ray Crystallography

G cluster_0 Experimental Workflow cluster_1 Data Processing & Structure Solution synthesis Synthesis & Purification crystal Crystal Growth synthesis->crystal Obtain pure compound diffraction X-ray Diffraction Data Collection crystal->diffraction Mount single crystal solve Structure Solution diffraction->solve Process diffraction data refine Structure Refinement solve->refine Build initial model validate Validation & Analysis refine->validate Finalize atomic coordinates output Final Molecular Structure validate->output Generate final structure

Caption: Workflow for single-crystal X-ray crystallography.

Comparison of Techniques

Technique Information Provided Strengths Limitations
NMR Spectroscopy Connectivity, chemical environment, stereochemistryHighly detailed structural information; non-destructiveRequires soluble sample; can be complex for large molecules
Mass Spectrometry Molecular weight, elemental composition, fragmentationHigh sensitivity; confirms molecular formulaProvides limited connectivity information; can be destructive
FTIR Spectroscopy Presence of functional groupsRapid, simple, non-destructiveProvides limited structural detail; not suitable for complex mixtures
X-ray Crystallography Absolute 3D structure, stereochemistry, packingUnambiguous structure determinationRequires high-quality single crystals; destructive

Conclusion: A Multi-faceted Approach for Structural Certainty

Confirming the molecular structure of a synthesized piperazine derivative is not a task for a single technique but requires a synergistic and logical application of multiple analytical methods. The journey to structural certainty typically begins with FTIR and MS as rapid screening tools to confirm the presence of key functional groups and the correct molecular weight. NMR spectroscopy then provides the detailed blueprint of the molecule's connectivity and stereochemistry. For ultimate confirmation, especially in cases of ambiguity or when absolute stereochemistry is crucial, single-crystal X-ray crystallography provides the definitive answer. By judiciously employing this multi-technique approach, researchers can build a robust and self-validating case for their molecular structures, ensuring the integrity of their subsequent research and development efforts.

References

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  • Di Mambro, A., Avagliano, C., D'Agostino, A., D'Urso, A., Manzo, E., Pagliuca, C., & Zannella, C. (2024). New Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Activity. Molecules, 29(4), 789.
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  • Kour, S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 28(1), 234-245.
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  • IUPAC. (2026). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Pure and Applied Chemistry. Retrieved from [Link]

  • Al-Majiden, A. H., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4567. Retrieved from [Link]

  • Welz, A., & Koba, M. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(6), 3338. Retrieved from [Link]

  • Kalt, S., et al. (2021). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 11(52), 32939-32950. Retrieved from [Link]

  • Atal, A. T., & Singh, A. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1), 123-128. Retrieved from [Link]

  • Reibenspies, J., & Bhuvanesh, N. (2013). Absolute structure of R-(-)-2-methylpiperazine and S-(+)-2-methylpiperazine. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(Pt 3), 288-293. Retrieved from [Link]

  • Akyuz, S., et al. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Journal of Molecular Structure, 1119, 319-327. Retrieved from [Link]

  • Yilmaz, F., et al. (2021). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. RSC Advances, 11(39), 24203-24218. Retrieved from [Link]

  • Yilmaz, F., & Menteşe, M. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(11), 939-948. Retrieved from [Link]

  • Żesławska, E., Nitek, W., & Handzlik, J. (2025). Crystallographic studies of piperazine derivatives of 5,5-dimethylhydantoin in the search for structural features of α1-adrenoreceptors antagonists. Acta Crystallographica Section C: Structural Chemistry, 81(Pt 5), 264-272. Retrieved from [Link]

  • Reibenspies, J. H., & Bhuvanesh, N. (2025). Absolute structure of R-(−)-2-methylpiperazine and S-(+). Acta Crystallographica Section B Structural Science Crystal Engineering and Materials. Retrieved from [Link]

  • Unknown. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

  • Al-Hamdani, A. A. S., et al. (2025). Synthesis of 1,3-oxazines based on piperazine. Journal of Molecular Structure, 1307, 137895. Retrieved from [Link]

  • Unknown. (2025). Modern Analytical Technique for Characterization Organic Compounds. Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Pall, S. (n.d.). Determination of Structure: Modern Analytical Techniques. Savita Pall and Chemistry.
  • Unknown. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. ResearchGate. Retrieved from [Link]

  • Unknown. (2025). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Medium. Retrieved from [Link]

  • Yaddanapudi, S., et al. (2023). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. ACS Omega, 8(24), 21547-21556. Retrieved from [Link]

  • Unknown. (2021). Sythesis, single crystal X-ray analysis, and DFT calculations of te rt-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate. Molecular Crystals and Liquid Crystals, 738(1), 58-69. Retrieved from [Link]

  • Unknown. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. DergiPark. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1-(1H-imidazol-2-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1-(1H-imidazol-2-ylmethyl)piperazine. As a nitrogen-containing heterocyclic compound, its chemical properties—derived from its imidazole and piperazine moieties—necessitate rigorous handling and disposal protocols to ensure laboratory safety and environmental protection. This document moves beyond mere procedural lists to explain the scientific rationale behind each step, empowering you to make informed safety decisions in your laboratory.

Hazard Profile and Risk Assessment

1-(1H-imidazol-2-ylmethyl)piperazine is not extensively characterized in publicly available safety literature. However, by examining the hazards of its parent structures, imidazole and piperazine, we can establish a reliable presumptive hazard profile. Both imidazole and piperazine derivatives are classified as corrosive materials, capable of causing severe skin burns and eye damage.[1][2][3] Ingestion or inhalation may also be harmful.[4]

Therefore, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be treated as hazardous chemical waste.

Hazard Category Description of Risk Primary Safety Precaution
Skin Corrosion Causes severe burns upon direct contact.[5]Wear nitrile or other chemically resistant gloves and a lab coat. Ensure full skin coverage.
Serious Eye Damage Poses a high risk of causing permanent eye damage or blindness.[3][5]Wear chemical safety goggles or a face shield.[2]
Acute Toxicity May be harmful if swallowed or inhaled.[4]Handle only in a well-ventilated area or within a certified chemical fume hood.[2][6]
Chemical Reactivity Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][7]Segregate waste from all incompatible materials to prevent violent reactions.

Pre-Disposal Handling and Waste Segregation: The Foundation of Safety

Proper disposal begins the moment the chemical is used. The principle of waste segregation is paramount to prevent dangerous chemical reactions within a waste container.

Causality of Segregation: Mixing nitrogenous bases like 1-(1H-imidazol-2-ylmethyl)piperazine with acids can cause a strong exothermic neutralization reaction, potentially leading to a dangerous pressure buildup in a sealed container. Mixing with strong oxidizers can create a fire or explosion hazard.

Protocol for Waste Stream Management:

  • Designated Waste Container: Establish a dedicated, properly labeled hazardous waste container for this compound and its associated waste (e.g., contaminated wipes, pipette tips).

  • Incompatible Waste Streams: Maintain separate waste containers for acids, halogenated solvents, and non-halogenated solvents. Never mix these waste streams.[8]

  • Point of Generation: Collect waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA). This minimizes the risk of spills and cross-contamination.[9]

Step-by-Step Disposal Protocol

This protocol outlines the complete workflow from waste generation to final pickup. Following these steps ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA).

Step 1: Waste Collection and Containerization
  • Select a Compatible Container: Use a sturdy, leak-proof container made of high-density polyethylene (HDPE) or glass. Ensure it has a screw-top cap that can be securely sealed.[7][9] The container must be in good condition, free of cracks or damage.[10]

  • Collect Waste:

    • Solid Waste: Collect unadulterated 1-(1H-imidazol-2-ylmethyl)piperazine, contaminated personal protective equipment (PPE), and other solid materials in the designated container.[7]

    • Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid waste container. Do not overfill; leave at least 10% headspace to allow for vapor expansion.[8]

  • Keep Container Closed: The waste container must remain sealed at all times, except when actively adding waste. This prevents the release of vapors and protects the lab environment.[10]

Step 2: Hazardous Waste Labeling

Proper labeling is a critical and legally mandated step. An incomplete or incorrect label can result in refusal of pickup by your institution's Environmental Health and Safety (EHS) office or licensed waste contractor.

  • Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste label to the container.[8]

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "1-(1H-imidazol-2-ylmethyl)piperazine" and any other chemical constituents in the waste stream, with percentages.

    • The specific hazard characteristics (e.g., "Corrosive," "Toxic").

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

Step 3: Managing Spills and Contaminated Materials

Accidental spills must be managed immediately and the resulting cleanup materials disposed of as hazardous waste.

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and eye protection. For larger spills, respiratory protection may be necessary.[7]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a chemical spill kit to contain the spill.[11] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect and Dispose: Carefully sweep or scoop the contained material and place it into your designated solid hazardous waste container.[7][11]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or soap and water, and dispose of the cleaning materials as hazardous waste.

Step 4: Storage and Final Disposal
  • Store Safely: Store the sealed and labeled waste container in your lab's designated Satellite Accumulation Area. Ensure it is stored away from incompatible materials.[7]

  • Arrange for Pickup: Once the container is full or you are finished generating this waste stream, contact your institution's EHS office to schedule a waste pickup.[8] Do not dispose of this chemical down the drain or in the regular trash.[9] Final disposal will typically involve incineration at a licensed hazardous waste facility.[4][6]

Visualized Workflow: Disposal of 1-(1H-imidazol-2-ylmethyl)piperazine

The following diagram illustrates the logical flow for the proper management and disposal of waste generated from using 1-(1H-imidazol-2-ylmethyl)piperazine.

G cluster_prep Phase 1: In-Lab Handling cluster_contain Phase 2: Containerization cluster_disposal Phase 3: Final Disposal start Waste Generated (Solid or Liquid) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate from Incompatibles (Acids, Oxidizers) ppe->segregate container Step 3: Select Compatible Container (HDPE or Glass) segregate->container collect Step 4: Collect Waste (Leave 10% Headspace for Liquids) container->collect labeling Step 5: Attach & Complete Hazardous Waste Label collect->labeling seal Step 6: Keep Container Securely Sealed labeling->seal storage Step 7: Store in Satellite Accumulation Area (SAA) seal->storage pickup Step 8: Arrange Pickup by EHS or Licensed Contractor storage->pickup end Final Disposal via Incineration pickup->end

Caption: Waste Disposal Workflow for 1-(1H-imidazol-2-ylmethyl)piperazine.

References

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  • 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride Safety Data Sheet . SynQuest Laboratories, Inc.

  • Piperazine Safety Data Sheet . Santa Cruz Biotechnology.

  • Piperazine Anhydrous SAFETY DATA SHEET . TCI Chemicals.

  • Piperazine Safety Data Sheet . European Directorate for the Quality of Medicines & HealthCare.

  • Imidazole SAFETY DATA SHEET . Fisher Scientific.

  • 1,1'-Carbonyldiimidazole SAFETY DATA SHEET . MilliporeSigma.

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  • (1-Methyl-1H-benzimidazol-2-yl)methylamine SAFETY DATA SHEET . Fisher Scientific.

  • Safety Data Sheet: 1M Imidazole, pH 8.0 . Zymo Research.

  • Imidazole hydrochloride Safety Data Sheet . Santa Cruz Biotechnology.

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  • 2-Methylpiperazine SAFETY DATA SHEET . Fisher Scientific.

  • (S)-(+)-2-Methylpiperazine SAFETY DATA SHEET . TCI Chemicals.

  • Hazardous Waste Manual . Cornell University Environment, Health and Safety.

  • Safety Data Sheet: 2M Imidazole . New England BioLabs.

  • Hazardous Waste - EHSO Manual . The University of Oklahoma.

  • Safety Data Sheet: Imidazole . Carl ROTH.

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  • Pharmaceutical Waste Guidance . Florida Department of Environmental Protection.

  • Summary of Changes: EPA Final Rule on Management Standards for Hazardous Waste Pharmaceuticals . American Society of Health-System Pharmacists.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.